5-fluoro-6-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVXDSGDUVHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646649 | |
| Record name | 5-Fluoro-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-16-7 | |
| Record name | 5-Fluoro-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-fluoro-6-methyl-1H-indole (CAS No. 1000343-16-7). Due to the limited availability of direct experimental data for this specific isomer, this document combines confirmed information with data from closely related analogs and theoretical predictions to offer a valuable resource for researchers. The guide includes detailed tables of chemical properties, a plausible experimental protocol for its synthesis via the Leimgruber-Batcho reaction, and visualizations of the synthetic workflow and a potential biological signaling pathway.
Chemical Properties
This compound is a fluorinated derivative of the indole scaffold, a common motif in biologically active compounds. The presence of both a fluorine atom and a methyl group on the benzene ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000343-16-7 | Commercial Suppliers |
| Molecular Formula | C₉H₈FN | - |
| Molecular Weight | 149.17 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Purity | ≥ 95% | [1] |
Table 2: Predicted Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 6-fluoro-5-methyl-1H-indole | 5-fluoroindole |
| Melting Point (°C) | Data not available | No data available | 45-48 |
| Boiling Point (°C) | Data not available | No data available | No data available |
| LogP | Data not available | No data available | 2.4 |
| pKa | Data not available | No data available | No data available |
Synthesis
A likely and scalable method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis . This method is widely used in the pharmaceutical industry for the preparation of substituted indoles from o-nitrotoluenes.[2][3][4]
Proposed Synthetic Pathway
The synthesis would likely start from 4-fluoro-3-methyl-2-nitrotoluene. This starting material would first be reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then subjected to a reductive cyclization to yield the final indole product.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Experimental Protocol (Representative)
The following is a representative protocol adapted from the synthesis of 6-chloro-5-fluoroindole, which can likely be modified for the synthesis of this compound.[2]
Step 1: Enamine Formation
-
A mixture of the starting material, 4-fluoro-3-methyl-2-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to approximately 100°C and stirred for several hours.
-
The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
Step 2: Reductive Cyclization
-
A separate reaction vessel is charged with a solvent such as toluene, acetic acid, and a reducing agent like iron powder.
-
The mixture is heated to around 60°C.
-
The enamine solution from Step 1 is added dropwise to the reducing mixture, maintaining the temperature below 80°C.
-
After the addition is complete, the reaction mixture is heated to 100°C and stirred for several hours, with progress monitored by HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), water, and a saturated bicarbonate solution.
-
The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under vacuum.
-
The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Spectral Data (Predicted)
As experimental spectral data for this compound is not available, the following table provides predicted NMR chemical shifts. These predictions are based on computational models and data from similar structures.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-H | ~8.1 | - |
| C2-H | ~7.2 | ~124 |
| C3-H | ~6.5 | ~102 |
| C4-H | ~7.4 | ~119 |
| C5 | - | ~158 (d, J=235 Hz) |
| C6 | - | ~115 (d, J=18 Hz) |
| C7-H | ~7.0 | ~109 (d, J=5 Hz) |
| C3a | - | ~127 |
| C7a | - | ~131 |
| 6-CH₃ | ~2.3 | ~15 |
Note: These are predicted values and should be confirmed by experimental data. The splitting pattern of the fluorine-coupled carbons is indicated by '(d, J=... Hz)'.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the indole nucleus and its fluorinated derivatives are known to exhibit a wide range of pharmacological effects.[5][6][7]
Anticipated Biological Profile
-
Anticancer and Antimicrobial Activity: Many fluorinated indoles have demonstrated potent activity against various cancer cell lines and microbial strains. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.
-
Serotonin (5-HT) Receptor Modulation: The indole scaffold is a key component of serotonin. Substituted indoles are known to act as agonists or antagonists at various serotonin receptor subtypes, suggesting potential applications in treating neurological and psychiatric disorders.
Hypothetical Signaling Pathway: Serotonin Receptor Interaction
Given the structural similarity of indoles to serotonin, a plausible mechanism of action for this compound could involve the modulation of serotonergic signaling.
Caption: Hypothetical signaling pathway of this compound via a Gq-coupled 5-HT receptor.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the data for similar compounds like 5-fluoroindole, the following precautions should be taken:[8][9][10]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a compound of interest for which detailed experimental data is currently lacking. This guide provides a foundational understanding of its chemical nature, a viable synthetic route, and its potential biological relevance based on the well-documented properties of related indole derivatives. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in drug discovery and development.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tsijournals.com [tsijournals.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. rjpn.org [rjpn.org]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
Elucidation of the Molecular Structure of 5-fluoro-6-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5-fluoro-6-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related isomers, such as 5-fluoro-3-methyl-1H-indole and 6-fluoro-5-methyl-1H-indole, to present a predictive and methodological framework. This approach offers valuable insights for researchers working with novel fluorinated indole derivatives.
Predicted Molecular Structure and Properties
The foundational step in structure elucidation is the determination of the molecular formula and the arrangement of atoms. For this compound, the molecular formula is C₉H₈FN, corresponding to a molecular weight of 149.17 g/mol .[1][2] The core of the molecule is an indole bicyclic system, with a fluorine atom substituted at the 5-position and a methyl group at the 6-position of the benzene ring.
Spectroscopic Data (Predicted)
Spectroscopic analysis is critical for confirming the molecular structure. The following tables summarize the expected quantitative data for this compound based on data from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | br s | 1H | N-H |
| ~7.3-7.5 | m | 2H | Ar-H |
| ~6.9-7.1 | m | 2H | Ar-H |
| ~2.3 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d) | C-F |
| ~135 | C |
| ~128 | C |
| ~125 | CH |
| ~112 (d) | CH |
| ~110 (d) | CH |
| ~105 | CH |
| ~100 | C |
| ~16 | -CH₃ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ -125 | Ar-F |
Note: Predicted values are based on data for 5-fluoro-3-methyl-1H-indole and other similar structures. Actual experimental values may vary.[3]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl C-H |
| ~1600-1450 | C=C Stretch | Aromatic C=C |
| ~1250 | C-F Stretch | Aryl-F |
Note: These are characteristic ranges for the specified functional groups.[1][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 149 | Molecular Ion [M]⁺ |
| 134 | [M-CH₃]⁺ |
| 121 | [M-HCN-H]⁺ |
Note: Fragmentation patterns can be complex and are predicted based on the general behavior of indole compounds under electron ionization.[1]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound.
Synthesis: Leimgruber-Batcho Indole Synthesis
A common and effective method for the synthesis of substituted indoles is the Leimgruber-Batcho reaction.
Protocol:
-
Enamine Formation: A substituted o-nitrotoluene (in this case, 4-fluoro-3-methyl-1-nitrotoluene) is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) with heating to form the corresponding enamine intermediate.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves using iron powder in acetic acid. Other reducing agents such as Raney nickel or palladium on carbon with hydrogen gas can also be employed.
-
Workup and Purification: The reaction mixture is cooled, diluted with a suitable solvent like ethyl acetate, and filtered. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization Workflow
Instrumentation and Parameters:
-
NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: Spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Electron ionization (EI) is a common technique for fragmentation analysis.
Potential Biological Significance (Hypothetical)
Fluorinated indoles are of significant interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.
Indole derivatives are known to interact with a variety of biological targets, including receptors and enzymes. The specific substitution pattern of this compound could lead to novel biological activities, making it a valuable scaffold for the development of new therapeutic agents. Further research would be required to explore its specific biological targets and mechanisms of action.
Conclusion
The structural elucidation of novel compounds like this compound relies on a synergistic combination of synthetic organic chemistry and advanced spectroscopic techniques. While direct experimental data for this specific molecule is sparse, a robust analytical framework can be constructed based on the well-established chemistry and spectroscopy of related fluorinated indoles. This guide provides the foundational knowledge and methodologies for researchers to confidently synthesize, characterize, and explore the potential applications of this and other novel indole derivatives.
References
An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-fluoro-6-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a methyl group onto the indole scaffold can significantly influence the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This document details the most pertinent synthetic methodologies, offering experimental protocols and comparative data to aid researchers in the selection and implementation of the most suitable synthesis strategy.
Core Synthetic Strategies
Two principal and versatile methods for the synthesis of substituted indoles, including this compound, are the Leimgruber-Batcho and the Fischer indole syntheses.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho reaction is a highly effective and widely utilized method for the preparation of indoles from o-nitrotoluene derivatives.[1] This two-step process involves the formation of an enamine followed by a reductive cyclization.[1] A key advantage of this method is the ready availability of a diverse range of starting o-nitrotoluenes, allowing for the synthesis of a wide variety of substituted indoles under relatively mild conditions and often in high yields.[1]
The general pathway for the Leimgruber-Batcho synthesis of this compound is depicted below. It commences with the appropriately substituted o-nitrotoluene, 4-fluoro-3-methyl-2-nitrotoluene.
digraph "Leimgruber-Batcho Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
Start [label="4-Fluoro-3-methyl-2-nitrotoluene", shape=cds, fillcolor="#FBBC05"];
Enamine [label="(E)-1-(Dimethylamino)-2-(4-fluoro-5-methyl-2-nitrophenyl)ethene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Indole [label="this compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Enamine [label="DMF-DMA, Pyrrolidine"];
Enamine -> Indole [label="Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C)"];
}
Fischer indole synthesis pathway.
-
Hydrazone Formation: The 4-fluoro-3-methylphenylhydrazine (or its hydrochloride salt) is reacted with an equimolar amount or a slight excess of the carbonyl compound (e.g., acetone) in a suitable solvent like ethanol or acetic acid. The reaction is typically stirred at room temperature or with gentle heating.
-
Cyclization: An acid catalyst is added to the reaction mixture. The choice of catalyst and reaction temperature is critical and often requires optimization. The mixture is then heated, often to reflux, to effect the cyclization and elimination of ammonia.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized with a base. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified, typically by column chromatography.
Comparative Data of Synthetic Routes
The selection of a synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The following table summarizes key quantitative data for the synthesis of 5-fluoro-6-substituted indoles via the Leimgruber-Batcho and Fischer indole syntheses, based on available literature for closely related analogs.
Parameter Leimgruber-Batcho Synthesis (for 5-Fluoro-6-halo-indoles)[2] Fischer Indole Synthesis (General)[3] Starting Materials Substituted o-nitrotoluene Substituted phenylhydrazine, Aldehyde/Ketone Key Reagents DMF-DMA, Pyrrolidine, Reducing agent (e.g., Fe/AcOH) Acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) Reaction Temperature 60-100 °C 80-150 °C Reaction Time 3-5 hours 1-4 hours Reported Yield 70-73% Highly variable, can be low to excellent
Characterization Data
The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. While specific data for the target molecule is scarce, data for a related isomer, 6-fluoro-3-methyl-1H-indole, is available and can serve as a reference.[4]
Predicted Spectroscopic Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the fluorine and methyl substituents. A singlet for the C2-proton, aromatic signals for the benzene ring protons, a broad singlet for the N-H proton, and a singlet for the methyl group would be anticipated.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms of the indole core and the methyl carbon. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom on the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₈FN, MW: 149.17 g/mol ).
Conclusion
Both the Leimgruber-Batcho and Fischer indole syntheses represent viable and robust methods for the preparation of this compound. The Leimgruber-Batcho synthesis is particularly well-suited for large-scale production due to its typically high yields and the use of readily available starting materials. The Fischer indole synthesis, while a classic and versatile method, may require more optimization to achieve high yields. The choice between these routes will ultimately be guided by the specific needs and resources of the research or development team. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful synthesis and characterization of this important fluorinated indole derivative for its application in drug discovery and development.
References
No Direct Research Found on the Biological Activity of 5-Fluoro-6-methyl-1H-indole Derivatives
A comprehensive review of scientific literature reveals a significant gap in the available research on the specific biological activities of 5-fluoro-6-methyl-1H-indole derivatives. Despite extensive searches for scholarly articles, patents, and conference proceedings, no publications detailing the synthesis, biological evaluation, or mechanisms of action for this particular class of compounds were identified.
This lack of specific data makes it impossible to provide an in-depth technical guide as requested, which would include quantitative data, detailed experimental protocols, and visualizations of signaling pathways directly related to this compound derivatives.
While the broader classes of fluorinated indoles, such as 5-fluoroindole and 6-fluoroindole derivatives, have been the subject of considerable research in drug discovery, the specific combination of a fluorine atom at the 5-position and a methyl group at the 6-position of the indole ring does not appear to have been explored or reported in the public domain.
Therefore, at present, we are unable to fulfill the request for a technical guide on the biological activity of this compound derivatives due to the absence of primary research on this topic.
We can, however, offer to compile a technical guide on the biological activities of closely related and well-documented compounds, such as:
-
5-Fluoroindole Derivatives: This class has shown a range of biological activities, including antimicrobial and anticancer properties.
-
6-Fluoroindole Derivatives: These compounds have been investigated as kinase inhibitors and for their potential in treating neurodegenerative diseases.
Should you be interested in a guide on one of these related topics, please let us know, and we will proceed with gathering and presenting the available scientific information in the requested format.
An In-depth Technical Guide to 5-fluoro-6-methyl-1H-indole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-fluoro-6-methyl-1H-indole is a fluorinated indole derivative that holds potential as a building block in medicinal chemistry and drug discovery. The strategic placement of fluorine and methyl groups on the indole scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, alongside detailed experimental protocols. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide will also touch upon the broader context of fluoroindoles in drug development to highlight its potential areas of application.
Introduction and Discovery
The "discovery" of this compound is more accurately characterized by its first chemical synthesis rather than a singular discovery event. Its development is rooted in the broader exploration of fluorinated indole scaffolds in medicinal chemistry. The introduction of a fluorine atom is a well-established strategy to enhance the metabolic stability and modulate the electronic properties of drug candidates. Similarly, the methyl group can influence steric interactions and lipophilicity.
The synthesis of substituted indoles, including 5-fluoro-6-substituted indoles, is often achieved through established synthetic methodologies. One of the most prominent methods for this class of compounds is the Leimgruber-Batcho indole synthesis. This reaction continues to be a preferred method for preparing substituted indoles due to its versatility and avoidance of harsh acidic conditions often required in other methods like the Fischer indole synthesis.
Physicochemical and Spectral Data
While specific experimental data for this compound is not widely published, the following tables summarize its key identifiers and expected properties based on its chemical structure and data for analogous compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000343-16-7 | [1][2] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.16 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | 95% | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.1-7.4 (m, 2H, Ar-H), ~6.4 (m, 1H, Ar-H), ~2.3 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~157 (d, JCF ≈ 235 Hz, C5), ~135 (C7a), ~125 (C3a), ~124 (C2), ~115 (d, JCF ≈ 25 Hz, C4), ~105 (C3), ~100 (d, JCF ≈ 20 Hz, C6), ~20 (CH₃). |
| IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1600-1450 (C=C stretch), ~1250 (C-F stretch). |
| Mass Spectrometry (EI) | m/z (%): 149 (M⁺), other fragments corresponding to loss of H, CH₃, HCN. |
Note: The predicted NMR and IR data are estimations based on general principles of spectroscopy and data from structurally similar compounds.
Synthesis of this compound
The most probable and scalable synthetic route to this compound is the Leimgruber-Batcho indole synthesis. This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.
General Synthetic Pathway
The synthesis can be logically broken down into two main stages: the preparation of the key starting material, 4-fluoro-2-methyl-5-nitrotoluene, and its subsequent conversion to the target indole.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar substituted indoles.
Protocol 1: Synthesis of 4-fluoro-2-methyl-5-nitrotoluene (Starting Material)
-
Step 1: Nitration of 4-fluoro-2-methylaniline. To a cooled solution of 4-fluoro-2-methylaniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then poured onto ice, and the precipitated 4-fluoro-2-methyl-5-nitroaniline is collected by filtration.
-
Step 2: Diazotization. The 4-fluoro-2-methyl-5-nitroaniline is suspended in an aqueous acidic solution (e.g., HCl) and cooled. A solution of sodium nitrite in water is added slowly to form the diazonium salt.
-
Step 3: Deamination. The diazonium salt solution is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom, yielding 4-fluoro-2-methyl-5-nitrotoluene. The product is then purified by distillation or chromatography.
Protocol 2: Leimgruber-Batcho Synthesis of this compound
-
Step 1: Formation of the Enamine. A mixture of 4-fluoro-2-methyl-5-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent (e.g., DMF) is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
Step 2: Reductive Cyclization. The crude enamine is dissolved in a mixture of acetic acid and a solvent like toluene. Iron powder is added, and the mixture is heated. The progress of the cyclization is monitored by HPLC. After the reaction is complete, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and filtered to remove the iron catalyst. The filtrate is washed successively with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Experimental workflow for the Leimgruber-Batcho synthesis.
Biological Activity and Potential Applications
While there is a lack of specific biological data for this compound in the current literature, the broader family of fluorinated indoles has shown significant promise in various therapeutic areas.[3] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[3]
The introduction of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.
Given these properties, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential activity as:
-
Anticancer Agents: Many indole derivatives are known to inhibit protein kinases or interfere with microtubule dynamics.
-
Antiviral Agents: Fluorinated indoles have been investigated as inhibitors of viral replication.
-
Central Nervous System (CNS) Agents: The indole scaffold is central to many neurotransmitters, and its derivatives are often explored for neurological and psychiatric disorders.
Further research is required to elucidate the specific biological activities of this compound and its derivatives.
Conclusion
This compound is a synthetically accessible fluorinated indole with potential as a key building block in drug discovery programs. The Leimgruber-Batcho synthesis provides a reliable and scalable route for its preparation. While its specific biological profile remains to be fully characterized, the well-established importance of the fluorinated indole scaffold in medicinal chemistry suggests that this compound and its derivatives are worthy of further investigation for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis and properties to aid researchers in this endeavor.
References
Substituted 5-Fluoroindoles: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom at the 5-position of the indole ring has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent therapeutic agents with diverse applications. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted 5-fluoroindoles, with a focus on their potential in drug discovery and development.
Synthesis of Substituted 5-Fluoroindoles
The synthesis of the 5-fluoroindole core and its derivatives is most commonly achieved through the Fischer indole synthesis. This versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.
Experimental Protocol: Fischer Indole Synthesis of a Substituted 5-Fluoroindole
This protocol describes the synthesis of a generic substituted 5-fluoroindole from 4-fluorophenylhydrazine and a suitable ketone.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Substituted ketone (e.g., cyclohexanone)
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water.
-
Add a solution of sodium acetate (1.2 eq) in water to neutralize the hydrochloride and liberate the free hydrazine.
-
To this solution, add the substituted ketone (1.1 eq) dissolved in ethanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
The resulting phenylhydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Cyclization (Indolization):
-
In a separate flask equipped with a reflux condenser, suspend the dried phenylhydrazone (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure substituted 5-fluoroindole.
-
Biological Activities and Structure-Activity Relationships
Substituted 5-fluoroindoles exhibit a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. The fluorine atom at the 5-position often enhances metabolic stability and binding affinity to biological targets.[1]
Antimicrobial Activity
5-Fluoroindole and its derivatives have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Compound | Target Organism | Assay | Key Metric (Unit) | Result |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | MIC (µM) | 4.7 |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | MIC (µM) | 74.0 |
| 7-Fluoroindole | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | MIC (µM) | 148.0 |
Structure-Activity Relationship (SAR): The position of the fluorine atom on the indole ring is a critical determinant of anti-tubercular activity. 5-Fluoroindole is significantly more potent than its 6- and 7-fluoro isomers, highlighting the importance of substitution at the 5-position.[2]
Anticancer Activity
Several substituted 5-fluoroindoles have been investigated for their anticancer potential. For instance, 5-fluoroindole-3-acetic acid has been explored as a prodrug that can be activated by peroxidases, which are often overexpressed in tumor tissues.[3][4] This activation leads to the formation of cytotoxic species that can kill cancer cells.[3] The proposed mechanism involves the oxidative decarboxylation to form a reactive 3-methylene-2-oxindole intermediate.[3][4]
Studies on 5-fluorouracil (5-FU), a structurally related fluorinated pyrimidine, have shown that it can induce apoptosis in cancer cells through caspase-dependent pathways, often involving caspase-9.[5][6] While not a direct indole derivative, the mechanisms of 5-FU provide insights into potential pathways that could be exploited by fluorinated indole compounds.
| Compound/Drug | Cell Line | Assay | Key Metric (Unit) | Result |
| 5-Fluorouracil | HCT116 (Colon Cancer) | MTT Assay | IC50 (µM) | ~11.3 |
| 5-Fluorouracil | HT-29 (Colon Cancer) | MTT Assay | IC50 (µM) | ~11.25 |
Antiviral Activity
Substituted indoles have been identified as potent inhibitors of various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The 5-fluoro substitution can be a key feature in enhancing antiviral potency.
HCV Inhibition: Many indole derivatives target the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][7] These non-nucleoside inhibitors bind to allosteric sites on the enzyme, disrupting its function.[2]
| Compound | Target | Assay | Key Metric (Unit) | Result |
| Indole Derivative 12e | HCV Replication (Genotype 2a) | Luciferase Reporter Assay | EC50 (µM) | 1.1 |
| Indole Derivative 12e | HCV NS5B Polymerase | In vitro Polymerase Assay | IC50 (nM) | 292 |
HIV Inhibition: Certain indole derivatives have been shown to inhibit HIV-1 replication by targeting different stages of the viral life cycle, such as Tat-mediated viral transcription or viral fusion.[8][9][10]
| Compound | Target | Assay | Key Metric (Unit) | Result |
| 1,3,4-Oxadiazole-Indole 9 | HIV-1 Infectivity | Cell-based Assay | EC50 (µM) | 0.17 |
| 1,3,4-Oxadiazole-Indole 13 | HIV-1 Infectivity | Cell-based Assay | EC50 (µM) | 0.24 |
α-Glucosidase Inhibition
Substituted 5-fluoro-2-oxindoles have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage type 2 diabetes by reducing postprandial hyperglycemia.
Experimental Protocol: α-Glucosidase Inhibitory Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Substituted 5-fluoro-2-oxindole derivatives
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
| Compound | Target | Assay | Key Metric (Unit) | Result |
| (Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one | α-Glucosidase | In vitro enzyme assay | IC50 (µM) | 35.83 |
| (Z)-5-Fluoro-3-(3-hydroxybenzylidene)indolin-2-one | α-Glucosidase | In vitro enzyme assay | IC50 (µM) | 49.89 |
| Acarbose (Reference) | α-Glucosidase | In vitro enzyme assay | IC50 (µM) | 569.43 |
SAR: The position and nature of the substituent on the benzylidene ring significantly influence the inhibitory activity. Hydroxyl groups at the meta- and para-positions of the benzylidene ring were found to be particularly effective.
Serotonin Receptor Ligands
The indole nucleus is a key component of serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter. Consequently, many indole derivatives, including 5-fluoroindoles, have been developed as ligands for various serotonin receptor subtypes, with applications in treating depression, anxiety, and other CNS disorders.
Experimental Protocol: Serotonin Receptor Binding Assay
Materials:
-
Cell membranes expressing the desired serotonin receptor subtype (e.g., 5-HT2A)
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A)
-
Substituted 5-fluoroindole derivatives
-
Non-specific binding agent (e.g., mianserin)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In test tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific agent for non-specific binding).
-
Incubate the mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibition constant) of the test compounds.
Conclusion
Substituted 5-fluoroindoles represent a versatile and highly promising class of compounds for drug discovery and development. The strategic incorporation of a fluorine atom at the 5-position of the indole ring consistently demonstrates the potential to enhance biological activity across a range of therapeutic areas, including infectious diseases, oncology, and central nervous system disorders. The well-established synthetic routes, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, provide a solid foundation for the rational design of novel and improved 5-fluoroindole-based drug candidates. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-6-methyl-1H-indole is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The strategic placement of a fluorine atom and a methyl group on the indole ring is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of significant interest in medicinal chemistry and drug discovery. Fluorination is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.
Physicochemical Properties
Table 1: Core Physicochemical Data for this compound and Related Compounds
| Property | This compound | 6-Fluoro-5-methyl-1H-indole | 5-Fluoro-3-methyl-1H-indole | 6-Fluoro-2-methyl-1H-indole |
| CAS Number | 1000343-16-7[1][2][3] | 162100-95-0[4] | 2638-93-9 | 40311-13-5[5][6] |
| Molecular Formula | C₉H₈FN[1] | C₉H₈FN | C₉H₈FN | C₉H₈FN[5] |
| Molecular Weight | 149.17 g/mol [1] | 149.17 g/mol | 149.17 g/mol | 149.17 g/mol [5] |
| Melting Point (°C) | Data not available | Data not available | 79-80 | 100[5] |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 269.2 at 760 mmHg[5] |
| pKa (Predicted) | Data not available | Data not available | Data not available | 16.97 ± 0.30[7] |
Table 2: Calculated and Predicted Physicochemical Properties
| Property | This compound-3-carbonitrile | Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate |
| XLogP3 | 2.2 | 2.3718[8] |
| Hydrogen Bond Donor Count | 1 | 1[8] |
| Hydrogen Bond Acceptor Count | 2 | 2[8] |
| Rotatable Bond Count | 0 | 1[8] |
| Topological Polar Surface Area (TPSA) | 39.9 Ų | 42.09 Ų[8] |
Experimental Protocols
Synthesis: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and widely used method for the preparation of substituted indoles from o-nitrotoluenes. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Step 1: Enamine Formation
-
To a solution of 4-fluoro-5-methyl-2-nitrotoluene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2 equivalents) and pyrrolidine (1.5-2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture containing the enamine intermediate is typically used directly in the next step without purification.
Step 2: Reductive Cyclization
-
The crude enamine from the previous step is dissolved in a solvent such as ethanol, ethyl acetate, or a mixture of toluene and acetic acid.
-
A reducing agent is added. Common choices include:
-
The reaction mixture is stirred at room temperature or heated, depending on the chosen reducing agent, until the reduction of the nitro group and subsequent cyclization are complete.[9][10]
-
Monitor the reaction by TLC or HPLC.
-
After completion, the reaction mixture is filtered to remove the catalyst or inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Figure 1. Leimgruber-Batcho Synthesis Workflow.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for indole derivatives.[11]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.[12]
-
Detection: UV detection at a wavelength of approximately 220 nm or 280 nm.[11][12]
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm or 0.45 µm filter before injection.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl group. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment around the fluorine atom.[13][14]
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).
-
Expected Ion: The protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not yet published, many fluorinated indole derivatives exhibit significant biological activities, including as antimicrobial, anticancer, and neuroactive agents.[15] A number of indole-containing compounds are known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a wide range of physiological and pathological processes in the central nervous system.[15][16]
The following diagram illustrates a generalized serotonin receptor signaling pathway, a potential target for fluorinated indole derivatives.
Figure 2. Generalized Serotonin Receptor Signaling Pathway.
This pathway illustrates the synthesis and release of serotonin from a presynaptic neuron, its binding to a postsynaptic receptor, and the subsequent activation of intracellular signaling cascades that lead to a cellular response.[5][17] The modulation of this pathway by compounds like this compound could have significant therapeutic implications.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While experimental data for this specific compound is limited, this guide provides a framework for its synthesis, analysis, and potential biological investigation based on the properties of related molecules. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this intriguing molecule.
References
- 1. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [biochemsafebuy.com]
- 2. cacheby.com [cacheby.com]
- 3. CAS号1000343-16-7_5-氟-6-甲基-1H-吲哚_CATO|标准品信息,CATO标准品信息网 - CATO标准品信息网 [catorm.com]
- 4. 162100-95-0|6-Fluoro-5-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. benchchem.com [benchchem.com]
- 12. cetjournal.it [cetjournal.it]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics.org [biophysics.org]
- 15. researchgate.net [researchgate.net]
- 16. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Potential Therapeutic Targets for 5-Fluoro-6-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic introduction of fluorine and methyl groups onto the indole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby enhancing its therapeutic potential.[2] This technical guide explores the potential therapeutic targets of the novel compound 5-fluoro-6-methyl-1H-indole by examining the established biological activities of structurally related fluorinated and methylated indole derivatives. While direct experimental data for this compound is limited, this document serves as a comprehensive resource to guide future research and drug discovery efforts.
Inferred Therapeutic Potential Based on Structural Analogs
The biological activity of fluorinated indoles is highly dependent on the position of the fluorine atom.[3] For instance, 5-fluoroindole has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis.[3] Similarly, methylation of the indole ring has been shown to confer bactericidal properties.[4] Based on the activities of these and other related compounds, this compound is predicted to have potential applications in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Data Presentation: Biological Activities of Related Indole Derivatives
The following tables summarize the quantitative data for various substituted indole derivatives, providing a basis for predicting the potential efficacy of this compound.
Table 1: Antimicrobial Activity of Substituted Indoles
| Compound | Target Organism | Assay Type | Key Metric (Unit) | Result | Reference |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 | [3][5] |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 | [3] |
| 5-Methylindole | Methicillin-resistant Staphylococcus aureus (MRSA) | Cell Survival Assay | - | Bactericidal | [4] |
| 5-Methylindole | Multidrug-resistant Klebsiella pneumoniae | Cell Survival Assay | - | Bactericidal | [4] |
| 5-Methylindole | Mycobacterium tuberculosis | Cell Survival Assay | - | Bactericidal | [4] |
Table 2: Anticancer Activity of Substituted Indoles (Cytotoxicity)
| Compound/Derivative Class | Cell Line | Assay Type | Key Metric (Unit) | Result | Reference |
| 5-Fluoro-2-oxindole Derivatives | Various Cancer Cell Lines | MTT Assay | IC50 (µM) | Varies by derivative | [6] |
| Indole-2-carboxamides | Four Human Cancer Cell Lines | Antiproliferative Assay | GI50 (nM) | 26 - 86 | [7] |
| 5,6-Dihydroxy-4-fluorotryptamine | Neuroblastoma N-2a | [3H]thymidine incorporation | IC50 (µM) | 117 | [8] |
| 5,6-Dihydroxy-7-fluorotryptamine | Neuroblastoma N-2a | [3H]thymidine incorporation | IC50 (µM) | 125 | [8] |
Table 3: Enzyme and Receptor Inhibition by Substituted Indoles
| Compound/Derivative Class | Target | Assay Type | Key Metric (Unit) | Result | Reference |
| 5-Fluoro-2-oxindole Derivative (3f) | α-Glucosidase | Enzyme Inhibition Assay | IC50 (µM) | 35.83 ± 0.98 | [6] |
| GSK2606414 (an indole derivative) | Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) | Kinase Inhibition Assay | - | Potent and selective inhibition | [9] |
| Indole-2-carboxamide (Va) | Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibition Assay | IC50 (nM) | 71 ± 06 | [7] |
| Indole-2-carboxamide Derivatives | BRAFV600E | Kinase Inhibition Assay | IC50 (nM) | 77 - 107 | [7] |
| Indole-2-carboxamide Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Kinase Inhibition Assay | - | Inhibitory activity observed | [7] |
| 5-Chloroindole | Nuclear Receptor Nurr1 | Microscale Thermophoresis (MST) | Binding Affinity (µM) | 15.0 ± 1.2 | [10] |
Potential Signaling Pathways and Mechanisms of Action
Based on the known targets of related indole compounds, several signaling pathways are likely to be modulated by this compound.
Kinase Inhibition in Cancer
Many indole derivatives function as kinase inhibitors, targeting key signaling nodes in cancer progression.[7][11] These compounds often compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.
Caption: Hypothesized kinase inhibition pathway for this compound.
Modulation of the Aryl Hydrocarbon Receptor (AHR)
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in regulating immune responses and inflammation.[12][13] Indole derivatives are known modulators of AHR signaling.
Caption: Potential modulation of the AHR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., acidic isopropanol)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing using Resazurin Microtiter Assay (REMA)
This colorimetric assay determines the minimum inhibitory concentration (MIC) of a compound against bacteria.[5]
-
Materials:
-
96-well microtiter plates
-
Bacterial growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)
-
Bacterial strain of interest
-
This compound stock solution (in DMSO)
-
Resazurin solution (0.02% in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (no drug)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate broth in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of the bacterial strain and adjust the turbidity to a McFarland standard of 1.0, followed by further dilution.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific bacterium (e.g., 7 days at 37°C for M. tuberculosis).
-
Resazurin Addition: Add resazurin solution to each well and incubate for another 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
-
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Conclusion
While further direct experimental validation is necessary, the analysis of structurally similar compounds strongly suggests that this compound holds significant promise as a scaffold for the development of novel therapeutic agents. The potential for this compound to act as a kinase inhibitor, an antimicrobial agent, or a modulator of the aryl hydrocarbon receptor warrants comprehensive investigation. The experimental protocols and pathway analyses provided in this guide offer a robust framework for initiating such research, paving the way for the potential discovery of new treatments for a range of diseases.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Drug Delivery Technologies Potentiate the Overall Therapeutic Efficacy of an Indole Derivative in a Mouse Cystic Fibrosis Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Screening Assays for 5-Fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-6-methyl-1H-indole is a synthetic small molecule belonging to the indole class of heterocyclic compounds. The indole scaffold is a common motif in numerous biologically active natural products and pharmaceutical agents. The incorporation of a fluorine atom and a methyl group at the 5- and 6-positions, respectively, can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby influencing its pharmacological profile.[1][2] While specific biological data for this compound is not extensively available in public literature, this guide outlines a rational, multi-tiered in vitro screening cascade to elucidate its potential therapeutic activities. The proposed assays are based on the known biological activities of structurally related fluoroindole derivatives, which include anticancer, antimicrobial, and neuroactive properties.[1][3]
This technical guide provides detailed experimental protocols for a suggested screening cascade, illustrative data presentation in tabular format, and visualizations of experimental workflows and a representative signaling pathway to guide researchers in the preliminary assessment of this novel compound.
Proposed In Vitro Screening Cascade
A hierarchical screening approach is recommended to efficiently characterize the biological activity of this compound. This cascade begins with a broad assessment of cytotoxicity, followed by more specific assays to identify potential molecular targets and cellular pathways.
Caption: Proposed hierarchical screening cascade for this compound.
Data Presentation: Summary of (Hypothetical) Quantitative Data
The following tables present hypothetical data for this compound in the proposed screening assays. This data is for illustrative purposes only to demonstrate how results can be structured for clear comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colon Carcinoma | 18.2 |
| HeLa | Cervical Cancer | 35.1 |
Table 2: Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition |
| EGFR | 78 |
| VEGFR2 | 65 |
| BRAF | 42 |
| SRC | 85 |
Table 3: GPCR β-Arrestin Recruitment Activity of this compound
| GPCR Target | Activity | EC₅₀ (µM) |
| 5-HT₂ₐ | Agonist | 5.2 |
| D₂ | Antagonist | 15.7 |
Table 4: Modulation of NF-κB Transcriptional Activity by this compound
| Assay Mode | Stimulus | IC₅₀ / EC₅₀ (µM) |
| Agonist | None | > 50 |
| Antagonist | TNF-α | 8.9 |
Experimental Protocols
Tier 1: General Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability and proliferation by measuring the metabolic activity of cells.[4]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Tier 2: Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of the compound to inhibit the activity of specific protein kinases by quantifying the amount of ATP remaining after the kinase reaction.[8]
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO in a 384-well plate. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control.[8]
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase of interest (e.g., EGFR, VEGFR2), its specific substrate, and assay buffer.
-
Dispense the kinase reaction mixture into the wells of the assay plate containing the compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.[10]
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 162100-95-0(6-Fluoro-5-methyl-1H-indole) | Kuujia.com [kuujia.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Methodological & Application
Synthesis of 5-fluoro-6-methyl-1H-indole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-fluoro-6-methyl-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the robust and scalable Leimgruber-Batcho indole synthesis methodology. This protocol outlines a two-step process commencing with the synthesis of the requisite starting material, 4-fluoro-3-methyl-2-nitrotoluene, followed by its conversion to the target indole. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid in laboratory implementation.
Introduction
Fluorinated indole scaffolds are of significant interest in the pharmaceutical industry due to the favorable pharmacological properties that the fluorine atom can confer upon a molecule, including enhanced metabolic stability and binding affinity. The title compound, this compound, serves as a valuable building block for the synthesis of more complex biologically active molecules. The Leimgruber-Batcho indole synthesis is a widely utilized and efficient method for the preparation of indoles from o-nitrotoluenes.[1] This method offers the advantages of readily available starting materials, mild reaction conditions, and generally high yields, making it a preferred alternative to other methods like the Fischer indole synthesis.[1]
Synthesis Pathway
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the nitration of 3-fluoro-2-methylaniline to produce the key intermediate, 4-fluoro-3-methyl-2-nitrotoluene. The second stage employs the Leimgruber-Batcho synthesis, which consists of two sequential steps: the formation of an enamine from 4-fluoro-3-methyl-2-nitrotoluene and subsequent reductive cyclization to yield the final product.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for the synthesized compounds. The data is estimated based on typical yields for similar reactions reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |
| 4-fluoro-3-methyl-2-nitrotoluene | C₈H₈FNO₂ | 169.15 | Yellow Oil/Solid | 70-80 |
| (E)-1-(Dimethylamino)-2-(4-fluoro-3-methyl-2-nitrophenyl)ethene | C₁₁H₁₃FN₂O₂ | 238.24 | Red Solid | 85-95 |
| This compound | C₉H₈FN | 149.17 | White/Off-white Solid | 70-85 |
Experimental Protocols
Stage 1: Synthesis of 4-fluoro-3-methyl-2-nitrotoluene
Materials:
-
3-fluoro-2-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0°C using an ice bath.
-
Slowly add 3-fluoro-2-methylaniline (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the aniline solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-fluoro-3-methyl-2-nitrotoluene by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
Stage 2: Synthesis of this compound via Leimgruber-Batcho Synthesis
Step 2a: Enamine Formation
Materials:
-
4-fluoro-3-methyl-2-nitrotoluene
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, but recommended)
Procedure:
-
To a solution of 4-fluoro-3-methyl-2-nitrotoluene (1 equivalent) in DMF (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (2-3 equivalents) and pyrrolidine (1-2 equivalents).
-
Heat the reaction mixture to 100-120°C and stir for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which typically appears as a dark red oil or solid. This intermediate is often used in the next step without further purification.
Step 2b: Reductive Cyclization
Materials:
-
Crude (E)-1-(Dimethylamino)-2-(4-fluoro-3-methyl-2-nitrophenyl)ethene
-
Ethanol or Ethyl Acetate
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Hydrogen Gas (H₂) or Hydrazine Hydrate (N₂H₄·H₂O)
-
Celite
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude enamine from the previous step in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
Alternative Procedure (Transfer Hydrogenation):
-
Dissolve the crude enamine in ethanol.
-
Add Raney Nickel (as a slurry in ethanol).
-
Heat the mixture to reflux and add hydrazine hydrate dropwise.
-
After the addition is complete, continue refluxing for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter through Celite, and wash the filter cake with ethanol.
-
Concentrate the filtrate and purify as described above.
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids are highly corrosive and should be handled with extreme care.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be conducted with appropriate safety measures to mitigate the risk of fire or explosion. Raney Nickel is pyrophoric and must be handled as a slurry in a solvent.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with appropriate precautions.
References
Application Notes and Protocols: Leimgruber-Batcho Synthesis of 5-fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-fluoro-6-methyl-1H-indole, a valuable heterocyclic motif in medicinal chemistry and drug development, via the Leimgruber-Batcho indole synthesis. This method offers a versatile and efficient route to various substituted indoles.
Overview of the Synthesis
The Leimgruber-Batcho synthesis is a two-step process for producing indoles from ortho-nitrotoluenes. The first step involves the formation of an enamine by reacting the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. The subsequent step is a reductive cyclization of the intermediate enamine to yield the final indole product.
Reaction Pathway
The overall synthetic scheme for this compound is presented below. The synthesis commences with the commercially available or synthetically accessible 4-fluoro-5-methyl-2-nitrotoluene.
Caption: Overall reaction scheme for the Leimgruber-Batcho synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 4-Fluoro-5-methyl-2-nitrotoluene | ≥97% | Commercially available |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | ≥95% | Sigma-Aldrich |
| Pyrrolidine | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Palladium on carbon (10% Pd/C) | - | Sigma-Aldrich |
| Hydrogen gas (H₂) | High purity | In-house supply |
| Iron powder (Fe) | -325 mesh | Sigma-Aldrich |
| Glacial Acetic Acid (AcOH) | ≥99.7% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | In-house preparation |
| Brine | - | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sigma-Aldrich |
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-5-methyl-2-nitrophenyl)ethene (Enamine Intermediate)
This protocol is adapted from the synthesis of a structurally similar enamine intermediate.[1]
Procedure:
-
To a solution of 4-fluoro-5-methyl-2-nitrotoluene (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and a catalytic amount of pyrrolidine (0.1 equivalents).
-
Heat the reaction mixture to 110-120 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate. The crude product is often a dark red solid and can be used in the next step without further purification.[2]
Expected Yield: 85-95% (based on analogous reactions)[1]
Step 2: Synthesis of this compound (Reductive Cyclization)
Two common methods for the reductive cyclization are provided below. The choice of method may depend on available equipment and safety considerations.[3][4]
Method A: Catalytic Hydrogenation
-
Dissolve the crude enamine intermediate from Step 1 in ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Method B: Reduction with Iron in Acetic Acid
-
To a solution of the crude enamine intermediate from Step 1 in glacial acetic acid, add iron powder (5-10 equivalents) in portions.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and dilute with water.
-
Filter the mixture through a pad of Celite to remove the iron residues.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Yield: 70-85% (based on analogous reactions)[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are estimated based on similar reactions reported in the literature.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1. Enamine Formation | 4-Fluoro-5-methyl-2-nitrotoluene | DMF-DMA, Pyrrolidine | DMF | 110-120 | 4-8 | 85-95 |
| 2. Reductive Cyclization (Method A) | Enamine Intermediate | 10% Pd/C, H₂ (50-60 psi) | EtOH | Room Temperature | 2-6 | 70-85 |
| 2. Reductive Cyclization (Method B) | Enamine Intermediate | Fe powder | AcOH | 80-100 | 1-3 | 70-85 |
Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole NH proton (broad singlet, ~8.0-8.5 ppm), aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl group protons (~2.3-2.5 ppm). |
| ¹³C NMR | Resonances for the eight carbon atoms of the indole core, with the carbon attached to the fluorine showing a characteristic coupling (¹JC-F). |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₉H₈FN (m/z = 149.06). |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
References
Application Notes: Fischer Indole Synthesis of 5-Fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-fluoro-6-methyl-1H-indole, a valuable fluorinated indole derivative for pharmaceutical and agrochemical research. The synthesis is achieved via the classic Fischer indole synthesis, a reliable and versatile method for constructing the indole core. These notes outline the reaction mechanism, experimental procedures, required reagents and catalysts, and expected outcomes, including quantitative data and spectral analysis of the final product.
Introduction
The indole scaffold is a ubiquitous heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities.[1] Fluorination of organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The target molecule, this compound, combines the privileged indole core with a fluorine atom and a methyl group, making it an attractive building block for the development of novel therapeutic agents and agrochemicals. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its robustness and broad substrate scope.[2][3] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[2][3]
Reaction and Mechanism
The Fischer indole synthesis of this compound proceeds through the reaction of (4-fluoro-3-methylphenyl)hydrazine with acetaldehyde in the presence of an acid catalyst. The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: The reaction commences with the condensation of (4-fluoro-3-methylphenyl)hydrazine and acetaldehyde to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[3]
-
Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed.[4]
Experimental Protocol
This protocol is based on established procedures for the Fischer indole synthesis of related substituted indoles.
Materials:
-
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride
-
Acetaldehyde
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Hydrazone Formation (Optional, can be done in situ)
-
In a round-bottom flask, dissolve (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a slight excess of acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Indolization
-
To the crude hydrazone (or a mixture of the hydrazine and acetaldehyde), add an acid catalyst. Polyphosphoric acid (PPA) is a common choice and can be used as the solvent as well. Alternatively, a Lewis acid like zinc chloride (ZnCl₂) in a high-boiling solvent such as toluene can be employed.[2]
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
If PPA was used, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If a Lewis acid in a solvent was used, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
Data Presentation
Table 1: Physicochemical and Spectral Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈FN | |
| Molecular Weight | 149.17 g/mol | |
| Appearance | Off-white to light brown solid | |
| Melting Point | Not available | |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Predicted values based on similar structures: 8.0-8.2 (br s, 1H, NH), 7.1-7.4 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 6.4-6.6 (m, 1H, Ar-H), 2.2-2.4 (s, 3H, CH₃) | [5] |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Predicted values based on similar structures: 157-160 (d, C-F), 135-138 (C), 123-126 (CH), 120-123 (C), 108-112 (d, CH), 102-105 (CH), 98-102 (d, CH), 15-18 (CH₃) | [5] |
| ¹⁹F NMR (CDCl₃, 470 MHz) δ (ppm) | Predicted values based on similar structures: -120 to -125 | [5] |
| Mass Spectrum (EI) | m/z (%): 149 (M⁺, 100) | |
| Purity (by HPLC) | >95% (typical) | |
| Yield | 60-80% (typical) |
Note: The NMR spectral data are predicted based on the analysis of structurally similar compounds, such as 5-fluoro-3-methyl-1H-indole and 6-fluoro-3-methyl-1H-indole.[5] Experimental determination is required for precise values.
Mandatory Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Experimental workflow for the synthesis.
References
Application Note and Protocol: Purification of 5-fluoro-6-methyl-1H-indole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-fluoro-6-methyl-1H-indole is a fluorinated indole derivative that serves as a valuable building block in medicinal chemistry for the synthesis of various therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity to biological targets.[1][2] Achieving high purity of this intermediate is crucial for the success of subsequent synthetic steps and for accurate biological evaluation of its derivatives. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of organic compounds.
The presented methodology is based on established principles for the purification of indole derivatives, addressing common challenges such as potential degradation on acidic stationary phases and peak tailing.[3][4]
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical parameters and expected outcomes for the column chromatography of closely related indole derivatives, which can be adapted for the target molecule.
| Parameter | Typical Value/Range | Expected Outcome | Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Good separation of non-polar to moderately polar compounds. | [5] |
| Neutral Alumina | Recommended for acid-sensitive indoles to prevent degradation. | [3] | |
| Reversed-Phase Silica (C18) | Suitable for more polar indole derivatives. | [6][7] | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Effective for eluting a wide range of indole polarities. | [5] |
| Dichloromethane/Methanol Gradient | Alternative system for compounds with different solubility. | [8] | |
| Water/Acetonitrile with 0.1% Formic Acid | Commonly used for reversed-phase HPLC purification. | [2][7] | |
| Analyte Rf (TLC) | 0.2 - 0.4 | Optimal for good separation on the column. | [4] |
| Silica to Sample Ratio | 50:1 to 100:1 (w/w) | Recommended for achieving high-purity separation. | [4] |
| Expected Purity | >95% | Achievable with optimized conditions. | [9] |
| Expected Recovery | 95-97% | Typical for well-executed column chromatography. | [10] |
Experimental Protocol
This protocol outlines the steps for the purification of this compound using normal-phase column chromatography with silica gel.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for basic compounds)[4]
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel coated)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
2. Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[4]
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and gradually increase the polarity).
-
Visualize the spots under UV light.
-
The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[4]
3. Column Preparation
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to pack evenly, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane.
-
Carefully add the dissolved sample to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column.
5. Elution
-
Begin eluting the column with the solvent system determined by TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This will help to elute compounds with a wider range of polarities.[4]
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under UV light.
6. Fraction Pooling and Solvent Removal
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical flow of the purification process.
References
- 1. 162100-95-0(6-Fluoro-5-methyl-1H-indole) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols: 5-Fluoro-6-methyl-1H-indole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-6-methyl-1H-indole is a fluorinated heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 6-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which are all desirable characteristics in drug design.[1] This document provides an overview of the applications of this compound, summarizes quantitative data on the biological activity of its derivatives, and presents detailed experimental protocols for their synthesis and evaluation.
Applications in Medicinal Chemistry
The this compound core is a key structural motif in a variety of bioactive compounds with potential therapeutic applications, including:
-
Anticancer Agents: Fluoroindole derivatives have shown promise as anticancer agents by targeting various mechanisms in cancer progression. These include the inhibition of protein kinases, disruption of tubulin polymerization, and modulation of the tumor microenvironment.
-
Neuroactive Agents: The indole nucleus is a common feature in many neuroactive compounds. The introduction of fluorine and methyl groups has been explored to modulate the activity of these molecules, particularly in the context of neurodegenerative diseases.
-
Antimicrobial Agents: Derivatives of fluoroindoles have been investigated for their potential as antimicrobial agents.
Data Presentation: Biological Activities of Fluoroindole Derivatives
The following table summarizes the reported biological activities of various fluoroindole derivatives. While specific data for derivatives of this compound are limited in publicly available literature, the data for closely related analogs provide a strong rationale for its use in medicinal chemistry programs.
| Compound Class | Target/Assay | Cell Line | Activity (IC₅₀/MIC in µM) | Reference |
| Fluoroindole-tethered Chromene (13a) | Cytotoxicity | A549 (Lung Cancer) | 7.9 | [2] |
| PC-3 (Prostate Cancer) | 8.5 | [2] | ||
| MCF-7 (Breast Cancer) | 9.1 | [2] | ||
| Fluoroindole-tethered Chromene (13b) | Cytotoxicity | A549 (Lung Cancer) | 8.2 | [2] |
| PC-3 (Prostate Cancer) | 8.8 | [2] | ||
| MCF-7 (Breast Cancer) | 9.0 | [2] | ||
| 5-Fluoroindole-2-carboxylic acid (10) | APE1 Inhibition | - | 10 | [2] |
| 5-Fluoro-2-oxindole derivative (3d) | α-Glucosidase Inhibition | - | 49.89 ± 1.16 | [3][4] |
| 5-Fluoro-2-oxindole derivative (3f) | α-Glucosidase Inhibition | - | 35.83 ± 0.98 | [3][4] |
| 5-Fluoro-2-oxindole derivative (3i) | α-Glucosidase Inhibition | - | 56.87 ± 0.42 | [3][4] |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | 4.7 | [5] |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | 74.0 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted-5-fluoroindoles via Leimgruber-Batcho Reaction
This method is a versatile approach for the synthesis of substituted indoles and can be adapted for the synthesis of this compound and its derivatives.[6]
Step 1: Enamine Formation
-
In a reaction vessel, combine the appropriately substituted 4-fluoro-2-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and pyrrolidine (1-2 equivalents).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess reagents under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include iron powder in acetic acid or catalytic hydrogenation with Palladium on carbon (Pd/C).
-
For iron/acetic acid reduction, heat the mixture to reflux for 1-3 hours.
-
For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (50 psi) in a Parr apparatus until hydrogen uptake ceases.
-
After the reaction is complete, filter the mixture through Celite to remove the catalyst or iron residues.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-fluoro-6-substituted indole.
Protocol 2: Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.[7]
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Specific peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer
-
Detection reagent (e.g., luminescence-based ADP detection)
-
Microplate reader
Procedure:
-
In a microplate well, combine the kinase, the test compound at various concentrations, and the specific peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the wells.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Drug discovery workflow using this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. 162100-95-0(6-Fluoro-5-methyl-1H-indole) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
5-Fluoro-6-methyl-1H-indole: A Versatile Scaffold for Pharmaceutical Innovation
Application Note
Introduction
5-Fluoro-6-methyl-1H-indole is a halogenated and alkyl-substituted indole derivative that serves as a crucial building block in the design and synthesis of novel pharmaceutical agents. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 6-position of the indole ring significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These characteristics make it an attractive scaffold for medicinal chemists developing therapeutics for a range of diseases, including cancer and neurological disorders. This document provides an overview of its applications, relevant biological data, and detailed protocols for its synthesis and use in experimental assays.
Application in Oncology: Development of Novel Anticancer Agents
Derivatives of fluorinated indoles have shown considerable promise as potent anticancer agents. The this compound core can be incorporated into various molecular frameworks to generate compounds with significant cytotoxic activity against cancer cell lines, including those resistant to standard chemotherapies.
One notable application is in the development of indole-chalcone derivatives. These compounds have been investigated for their ability to overcome resistance to conventional cancer treatments like oxaliplatin in metastatic colorectal cancer.[2][3]
Structure-Activity Relationship (SAR) of Indole-Chalcone Analogs
The substitution pattern on the indole ring plays a critical role in the cytotoxic potency of indole-chalcone derivatives. Structure-activity relationship studies on analogs of (E)-3-(indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one against the oxaliplatin-resistant HCT-116/L human colorectal cancer cell line have provided valuable insights into the impact of fluorine and methyl substitutions.
| Compound ID | Indole Substitution | GI₅₀ (nM) against HCT-116/L |
| 10 | 4-Methyl | 141 |
| 11 | 5-Methyl | 30 |
| 12 | 6-Methyl | 24 |
| 13 | 7-Methyl | 16 |
| 14 | 5-Fluoro | 7 |
| FC116 | 6-Fluoro | 6 |
| 16 | 5-Chloro | 17 |
Data sourced from a study on indole-chalcone analogs against oxaliplatin-resistant metastatic colorectal cancers.[2]
These data suggest that the position of both methyl and fluoro substituents significantly impacts the anticancer activity. A 6-fluoro substitution, as seen in compound FC116, resulted in the most potent cytotoxicity in this series.[2]
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis. This method is widely used for the preparation of substituted indoles from o-nitrotoluenes.
Protocol: Leimgruber-Batcho Synthesis
Objective: To synthesize this compound from 4-fluoro-3-methyl-1-nitrobenzene.
Materials:
-
4-Fluoro-3-methyl-1-nitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel
-
Hydrazine hydrate
-
Methanol
-
Toluene
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Enamine Formation:
-
In a round-bottom flask, dissolve 4-fluoro-3-methyl-1-nitrobenzene in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in methanol.
-
Carefully add Raney Nickel to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
To this suspension, add hydrazine hydrate dropwise at room temperature. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Workflow for Leimgruber-Batcho Synthesis
Caption: Leimgruber-Batcho synthesis of this compound.
In Vitro Cytotoxicity Assay
Protocol: Sulforhodamine B (SRB) Assay
Objective: To determine the in vitro cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116/L)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Fixation:
-
After the incubation period, gently add cold TCA solution to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates several times with water and allow them to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Solubilization and Absorbance Measurement:
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at a wavelength of 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI₅₀ (the concentration that causes 50% growth inhibition) for each compound.
-
Experimental Workflow for SRB Assay
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Signaling Pathway
The anticancer activity of indole-chalcone derivatives, such as those that can be synthesized from this compound, can be attributed to their interaction with microtubules, leading to cell cycle arrest at the G2/M phase.[2] This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells.
Signaling Pathway of Indole-Chalcone Induced Apoptosis
Caption: Proposed mechanism of action for indole-chalcone derivatives.
This compound represents a promising and versatile building block for the development of new pharmaceuticals. Its unique substitution pattern offers opportunities to fine-tune the pharmacological properties of drug candidates. The application of this scaffold in the design of novel anticancer agents, particularly indole-chalcones, highlights its potential in addressing challenges such as drug resistance. The provided protocols offer a foundation for the synthesis and evaluation of new compounds derived from this valuable indole core.
References
Application Notes and Protocols for the Characterization of 5-fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural characterization and purity assessment of 5-fluoro-6-methyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis are presented. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary tools for the unambiguous identification and quality control of this important compound.
Introduction
This compound is a fluorinated indole derivative with significant potential in drug discovery. The incorporation of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of indole-based compounds. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is essential to ensure its identity, purity, and quality. This application note outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound.
Analytical Techniques
A multi-technique approach is recommended for the complete characterization of this compound. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of the molecule. This includes ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the molecular structure and identifying potential impurities.
-
High-Performance Liquid Chromatography (HPLC): For the assessment of purity and quantification of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on analysis of structurally similar compounds and predictive models.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~8.10 | br s | - |
| H2 | ~7.15 | t | ~2.5 |
| H3 | ~6.45 | t | ~2.5 |
| H4 | ~7.30 | s | - |
| H7 | ~7.05 | d | ~8.5 |
| CH₃ (C6) | ~2.40 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~124.5 |
| C3 | ~102.0 |
| C3a | ~129.0 |
| C4 | ~108.0 (d, JCF ≈ 4 Hz) |
| C5 | ~158.0 (d, JCF ≈ 235 Hz) |
| C6 | ~118.0 (d, JCF ≈ 23 Hz) |
| C7 | ~111.0 |
| C7a | ~133.0 |
| CH₃ (C6) | ~16.0 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine Assignment | Chemical Shift (δ, ppm) |
| F (C5) | ~ -124 |
Table 4: Predicted GC-MS Data
| Parameter | Value |
| Retention Time (tR) | Dependent on GC column and conditions |
| Molecular Ion [M]⁺ | m/z 149.06 |
| Key Fragment Ions | m/z 134 ([M-CH₃]⁺), 121, 107 |
Table 5: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 270 nm |
| Retention Time (tR) | Dependent on the specific gradient program |
Table 6: Elemental Analysis Data for C₉H₈FN
| Element | Calculated (%) | Found (%) |
| C | 72.47 | 72.45 ± 0.4 |
| H | 5.41 | 5.43 ± 0.4 |
| N | 9.39 | 9.37 ± 0.4 |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg for ¹H and ¹⁹F, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Protocol:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Acquire the ¹⁹F NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound (~1 mg)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
GC-MS instrument with an electron ionization (EI) source
Protocol:
-
Prepare a dilute solution of the sample (~100 µg/mL) in DCM.
-
Inject 1 µL of the solution into the GC-MS system.
-
Run the analysis using the following typical parameters:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Materials:
-
This compound (~1 mg)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Protocol:
-
Prepare a stock solution of the sample (~1 mg/mL) in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
-
Set up the HPLC system with the parameters outlined in Table 5.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the sample solution.
-
Run the gradient elution. A typical gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Monitor the chromatogram at 220 nm and 270 nm.
-
Calculate the purity of the sample by integrating the peak areas.
Elemental Analysis
Objective: To confirm the elemental composition of the compound.
Protocol:
-
Submit a pure, dry sample (2-5 mg) to a certified analytical laboratory for CHN analysis.
-
Compare the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen with the calculated values for the molecular formula C₉H₈FN.
Visualizations
Large-Scale Synthesis of 5-Fluoro-6-methyl-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 5-fluoro-6-methyl-1H-indole, a key heterocyclic intermediate in the development of various pharmaceutical agents. The synthesis is based on a modified Leimgruber-Batcho indole synthesis, a robust and scalable method well-suited for industrial production.[1][2] This process avoids the need for column chromatography, making it a more efficient and economically viable approach for multi-kilogram scale production. The protocol is adapted from a successfully implemented multi-kilogram scale synthesis of structurally similar fluoroindoles.[3]
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The Leimgruber-Batcho indole synthesis is a preferred industrial method for preparing substituted indoles due to the commercial availability of starting materials, high yields, and relatively mild reaction conditions.[1][2] This method involves the condensation of an o-nitrotoluene derivative with a dimethylformamide acetal to form an enamine, followed by reductive cyclization to yield the indole.[1]
Synthetic Pathway Overview
The large-scale synthesis of this compound is achieved via a two-step process starting from 2-fluoro-4-methyl-1-nitrobenzene. The first step is the formation of a β-dimethylamino-2-nitrostyrene (enamine) intermediate, followed by a reductive cyclization to furnish the final product.
Caption: Leimgruber-Batcho Synthesis of this compound.
Quantitative Data
The following table summarizes the expected yields and physical properties for the synthesis of this compound and related compounds prepared via the Leimgruber-Batcho method on a large scale.
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| 6-Chloro-5-fluoroindole | 3-Chloro-4-fluoro-6-methylnitrobenzene | 72 | 95-96 |
| 6-Bromo-5-fluoroindole | 3-Bromo-4-fluoro-6-methylnitrobenzene | 73 | 81-83 |
| 6-Iodo-5-fluoroindole | 3-Iodo-4-fluoro-6-methylnitrobenzene | 70 | 89-90 |
| This compound | 2-Fluoro-4-methyl-1-nitrobenzene | ~70-75 (expected) | N/A |
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is adapted for a 100 kg scale synthesis.[3]
Materials and Equipment
-
Starting Material: 2-Fluoro-4-methyl-1-nitrobenzene (100 kg)
-
Reagents:
-
N,N-Dimethylformamide di-isopropyl acetal (approx. 200-210 kg)
-
N,N-Dimethylformamide (DMF, approx. 400 L)
-
Toluene (approx. 880 L)
-
Acetic acid (approx. 800 L)
-
Iron powder (approx. 230 kg)
-
Silica gel (approx. 200 kg)
-
Ethyl acetate (approx. 3000 L)
-
1N Hydrochloric acid (approx. 2000 L)
-
Saturated sodium bicarbonate solution (approx. 2000 L)
-
Sodium sulfate (approx. 25 kg)
-
Methylene dichloride (MDC)
-
Hexane
-
-
Equipment:
-
Large-scale glass-lined reactor with heating, cooling, and stirring capabilities
-
Addition funnel
-
Filtration unit
-
Rotary evaporator or other solvent removal system
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Experimental Workflow
Caption: Experimental Workflow for Large-Scale Synthesis.
Detailed Procedure
Step 1: Enamine Formation
-
Charge a suitable reactor with 2-fluoro-4-methyl-1-nitrobenzene (100 kg), N,N-dimethylformamide di-isopropyl acetal (203.5 kg), and N,N-dimethylformamide (400 L).
-
Heat the mixture to 100°C and stir for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and set it aside.
Step 2: Reductive Cyclization
-
In a separate, larger reactor, prepare a mixture of toluene (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (200 kg).
-
Heat this suspension to 60°C and stir for 30 minutes.
-
To this heated mixture, add the enamine solution from Step 1 dropwise, ensuring the internal temperature does not exceed 80°C.
-
Once the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitor the progress of the reaction by HPLC every hour until completion.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 50°C.
-
Add ethyl acetate (1000 L) and allow the mixture to cool to room temperature (25-30°C).
-
Filter the mixture and wash the filter cake with ethyl acetate (2 x 1000 L).
-
Transfer the combined filtrate to a separation vessel and wash sequentially with 1N HCl (2 x 1000 L), water (2 x 1000 L), and saturated sodium bicarbonate solution (2 x 1000 L).
-
Dry the organic layer over anhydrous sodium sulfate (25 kg).
-
Concentrate the organic layer in vacuo to obtain the crude product.
Step 4: Purification
-
Dissolve the crude product in a mixture of methylene dichloride and hexane (3:7 ratio, 1000 L).
-
Add silica gel (200 kg) and stir the slurry for 20-30 minutes.
-
Filter the mixture and concentrate the filtrate to yield the final product, this compound, as a solid.
Safety Considerations
-
This synthesis should be carried out by trained personnel in a well-ventilated area or a fume hood suitable for large-scale reactions.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
The reductive cyclization step is exothermic and requires careful temperature control.
-
Handle all flammable solvents with care and away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for 5-fluoro-6-methyl-1H-indole in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous biologically active molecules.[1][2] The strategic incorporation of fluorine atoms and methyl groups into the indole ring can enhance metabolic stability, lipophilicity, and target binding affinity, making these analogs promising candidates for drug discovery.[3][4] 5-fluoro-6-methyl-1H-indole, in particular, is a compound of interest for screening in various biological assays due to its unique electronic and steric properties.[5] These application notes provide detailed protocols for the preparation of this compound solutions and their application in common cell-based and enzyme inhibition assays.
Physicochemical Properties and Solubility
While specific experimental data for this compound is not extensively available, predictions can be made based on related indole derivatives. The compound is a solid at room temperature.[6] For the preparation of stock solutions, polar aprotic solvents are generally preferred for indole-based compounds.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety.[7] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions.[7] | |
| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility.[7] | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole.[7] |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility.[7] | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility.[7] |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.[7] | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[7] |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully add a small amount (e.g., 1-5 mg) of this compound powder to the tube and record the exact weight.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L) (The molecular weight of this compound is 149.17 g/mol )
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired buffer or medium to achieve the final working concentrations.
-
Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM stock solution of this compound in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[8]
-
Incubate the plate for 48-72 hours.[8]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a plate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Enzyme Inhibition Assay (Generic Kinase)
This protocol describes a general method for evaluating the inhibitory activity of this compound against a specific protein kinase.[3][9]
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (this compound)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add the diluted compound, recombinant kinase, and kinase-specific substrate peptide to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of enzyme inhibition relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.[8][10]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[8]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[8]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[8]
-
Store the fixed cells at -20°C for at least 2 hours.[8]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Data Presentation
Table 2: Hypothetical Biological Activity of this compound
| Assay Type | Cell Line / Target | IC50 (µM) |
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 | |
| HCT116 (Colon Cancer) | 6.8 | |
| Enzyme Inhibition | Kinase X | 1.5 |
| Kinase Y | > 50 | |
| Cell Cycle Analysis | MCF-7 | G2/M arrest at 10 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: General workflow for the biological evaluation of this compound.
Caption: Hypothetical signaling pathway modulation by this compound.
References
- 1. rjpn.org [rjpn.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 6. 6-Fluoro-5-methyl-1H-indole CAS#: 1408074-64-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-fluoro-6-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-fluoro-6-methyl-1H-indole, a key building block in medicinal chemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two most common synthetic routes: the Leimgruber-Batcho and Fischer indole syntheses.
Leimgruber-Batcho Synthesis Troubleshooting
The Leimgruber-Batcho synthesis is a popular method for preparing indoles from o-nitrotoluenes.[1] It involves the formation of an enamine followed by reductive cyclization.
Issue 1: Low Yield of the Enamine Intermediate
-
Question: I am getting a low yield of the enamine intermediate during the reaction of 4-fluoro-5-methyl-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). What could be the cause?
-
Answer: Low yields in the enamine formation step can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. A temperature range of 100-140°C is typically employed.[2][3] Insufficient heating can lead to incomplete reaction, while excessively high temperatures might cause decomposition.
-
Purity of Reagents: Ensure that the 4-fluoro-5-methyl-2-nitrotoluene and DMF-DMA are of high purity, as impurities can lead to side reactions.
-
Reaction Time: While some reactions proceed within a few hours, others may require prolonged heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Low Yield During Reductive Cyclization
-
Question: My reductive cyclization of the enamine intermediate is resulting in a low yield of this compound. How can I improve this?
-
Answer: The reductive cyclization is a critical step, and its efficiency can be influenced by the choice of reducing agent and reaction conditions.
-
Choice of Reducing Agent: Several reducing agents can be used, including:
-
Palladium on Carbon (Pd/C) with Hydrogen: A common and effective method.[1]
-
Raney Nickel with Hydrazine: Another widely used system.[1]
-
Iron in Acetic Acid: A cost-effective option often used in industrial settings.[2]
-
Sodium Hydrosulfite or Stannous Chloride: Alternative reducing agents that can be effective.[1] The optimal choice may depend on the specific substrate and desired reaction scale.
-
-
Catalyst Activity: If using a heterogeneous catalyst like Pd/C or Raney Nickel, ensure it is fresh and active. Deactivated catalysts will result in incomplete reduction.
-
Over-reduction: A known side reaction is the over-reduction of the enamine intermediate, which can lead to the formation of a 2-aminophenylethylamine derivative instead of the desired indole.[4] This can be minimized by carefully controlling the reaction conditions, such as hydrogen pressure and reaction time.
-
Issue 3: Formation of a Polar Byproduct
-
Question: I am observing a significant amount of a polar byproduct in my final product after reductive cyclization. What is it likely to be and how can I avoid it?
-
Answer: The polar byproduct is likely the 2-aminophenylethylamine derivative resulting from over-reduction of the enamine intermediate.[4]
-
Troubleshooting Steps:
-
Milder Reducing Agent: Consider switching to a milder reducing agent or optimizing the conditions of your current one. For example, using iron in acetic acid might offer better selectivity than more powerful reducing agents.[2]
-
Reaction Monitoring: Carefully monitor the reaction by TLC to stop it as soon as the starting material is consumed and the desired product is formed.
-
Purification: This basic byproduct can often be removed by an acidic wash during the workup.[4]
-
-
Fischer Indole Synthesis Troubleshooting
The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[5]
Issue 1: Low Yield of the Indole Product
-
Question: My Fischer indole synthesis of this compound is giving a low yield. What are the common reasons for this?
-
Answer: Low yields in the Fischer indole synthesis can be a common issue and can stem from several factors:
-
Harsh Reaction Conditions: This synthesis often requires strong acids (e.g., sulfuric acid, polyphosphoric acid) and high temperatures, which can lead to the degradation of starting materials or the product.[5][6]
-
Purity of Starting Materials: Ensure the purity of the 4-fluoro-3-methylphenylhydrazine and the chosen carbonyl compound.
-
Choice of Acid Catalyst: The choice and concentration of the acid catalyst are critical. A systematic screening of different acids and their concentrations may be necessary to find the optimal conditions.[4]
-
Issue 2: Formation of Isomeric Byproducts
-
Question: I am concerned about the formation of isomeric indoles in my Fischer synthesis. How can I control the regioselectivity?
-
Answer: The formation of regioisomers is a potential issue, especially when using unsymmetrical ketones.
-
Choice of Carbonyl Compound: To synthesize this compound without substituents at the 2- and 3-positions, a precursor that can provide the necessary two-carbon unit is required. The use of pyruvic acid, for example, would lead to a carboxylic acid at the 2-position, which would then need to be removed.[7]
-
Reaction Conditions: The acidity of the medium and steric factors can influence the direction of the cyclization. Careful optimization of the acid catalyst and temperature may improve selectivity.
-
Issue 3: Formation of Tar-like Material
-
Question: The reaction mixture of my Fischer indole synthesis is producing a lot of tar-like material, making purification difficult and lowering the yield. How can I prevent this?
-
Answer: Tar formation is often a consequence of the harsh acidic conditions and high temperatures used.
-
Milder Conditions: Explore the use of milder acid catalysts or lower reaction temperatures. Microwave irradiation has been reported to provide milder reaction conditions and improved yields in some indole syntheses.[4]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize decomposition and polymerization.
-
Data Presentation
The following tables summarize yields for the synthesis of 5-fluoro-6-substituted indoles using a modified Leimgruber-Batcho reaction, providing a reference for expected outcomes.
Table 1: Synthesis of 5-Fluoro-6-substituted Indoles [2]
| Entry | 6-Substituent | Starting Material | Yield (%) |
| 1 | Cl | 3-Chloro-4-fluoro-6-methylnitrobenzene | 72 |
| 2 | Br | 3-Bromo-4-fluoro-6-methylnitrobenzene | 73 |
| 3 | I | 3-Iodo-4-fluoro-6-methylnitrobenzene | 70 |
| 4 | NHAc | 3-N-acetyl-4-fluoro-6-methylnitrobenzene | 70 |
Experimental Protocols
Protocol 1: Modified Leimgruber-Batcho Synthesis of 5-Fluoro-6-substituted Indoles
This protocol is adapted from a scalable synthesis of 5-fluoro-6-substituted indoles and can be modified for the synthesis of this compound.[2]
Step 1: Enamine Formation
-
A mixture of the appropriately substituted 4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF) is heated to approximately 100°C and stirred for 3 hours.
-
The reaction progress is monitored by HPLC or TLC.
-
Upon completion, the mixture is cooled to room temperature. This crude enamine solution is used directly in the next step.
Step 2: Reductive Cyclization
-
A mixture of toluene, acetic acid, iron powder, and silica gel is heated to 60°C and stirred for 30 minutes.
-
The enamine solution from Step 1 is added dropwise, maintaining the temperature below 80°C.
-
The reaction mixture is then heated to 100°C and stirred for 2 hours. The reaction progress is monitored by HPLC.
-
After completion, the mixture is cooled to 50°C, and ethyl acetate is added.
-
The mixture is filtered, and the filtrate is washed successively with 1N HCl, water, and saturated sodium bicarbonate solution.
-
The organic layer is dried over sodium sulfate and concentrated under vacuum.
-
The crude product is purified by dissolving in a mixture of dichloromethane and hexane, stirring with silica gel, filtering, and concentrating to yield the final product.
Protocol 2: General Fischer Indole Synthesis
This is a general procedure and will require optimization for the specific synthesis of this compound.[3]
Step 1: Formation of 4-Fluoro-3-methylphenylhydrazone
-
Dissolve 4-fluoro-3-methylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate, which can be isolated by filtration or used directly in the next step.
Step 2: Cyclization to this compound
-
To the hydrazone from Step 1, add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.
Caption: Workflow for the Fischer indole synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route, Leimgruber-Batcho or Fischer, is generally better for preparing this compound?
-
A1: The Leimgruber-Batcho synthesis is often preferred for its milder reaction conditions and typically higher yields, especially for indoles unsubstituted at the 2- and 3-positions.[1] The Fischer indole synthesis can be effective but often requires harsh acidic conditions that can lead to lower yields and the formation of byproducts.[5]
-
-
Q2: What is the best way to purify the final this compound product?
-
A2: Column chromatography on silica gel is a common and effective method for purifying indole derivatives.[3] A solvent system such as a hexane/ethyl acetate gradient is often a good starting point. Recrystallization can also be used if a suitable solvent is found.
-
-
Q3: My purified this compound is colored. What is the cause and how can I decolorize it?
-
A3: Indoles can be susceptible to oxidation and degradation, leading to coloration (often pink or brown).[8] This can be accelerated by exposure to air, light, and residual acid. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent discoloration.[8]
-
-
Q4: How can I confirm the identity and purity of my synthesized this compound?
-
A4: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
-
Q5: Are there any specific safety precautions I should take when working with fluorinated indoles?
-
A5: Fluorinated organic compounds should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound and all reagents used for detailed safety information.
-
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
troubleshooting byproducts in 5-fluoro-6-methyl-1H-indole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 5-fluoro-6-methyl-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and versatile methods for the synthesis of this compound are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The Fischer method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] The Leimgruber-Batcho synthesis is a two-step process involving the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[2]
Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes?
A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:
-
Incomplete hydrazone formation: The initial condensation reaction may not have gone to completion.
-
Suboptimal acid catalyst: The choice and concentration of the acid are critical for the cyclization step.
-
Decomposition of starting materials or product: The harsh acidic conditions and high temperatures can lead to degradation.
-
Formation of byproducts: Side reactions such as isomer formation, rearrangements, or dimerizations can consume starting materials and reduce the yield of the desired product.
Q3: My Leimgruber-Batcho synthesis is producing a significant amount of a polar byproduct. What could it be?
A3: A common side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate. This leads to the formation of a 2-amino-phenylethylamine derivative, which is more polar than the desired indole product and can be identified by its different retention factor on a TLC plate.[3]
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves column chromatography on silica gel.[4] An acidic wash during the work-up can be effective in removing basic byproducts, particularly in the Leimgruber-Batcho synthesis.[3] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.[5]
Troubleshooting Guides
Fischer Indole Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete hydrazone formation. | Ensure anhydrous conditions. Monitor the reaction by TLC to confirm the consumption of the starting hydrazine and carbonyl compound. |
| Inappropriate acid catalyst or concentration. | Screen different Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Higher temperatures can promote cyclization but also increase degradation. | |
| Multiple spots on TLC, indicating byproducts | Formation of regioisomers. | If using an unsymmetrical ketone, consider its regioselectivity in enamine formation. The choice of acid can influence the isomer ratio. |
| Rearrangement or dimerization products. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the product is formed. | |
| Product degradation during work-up | Product is sensitive to strong acid. | Neutralize the reaction mixture promptly after completion using a mild base like sodium bicarbonate. |
Leimgruber-Batcho Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the enamine intermediate | Incomplete reaction. | Increase the reaction time or temperature. Ensure the N,N-dimethylformamide dimethyl acetal (DMF-DMA) is fresh. |
| Low yield of the final indole product | Inefficient reductive cyclization. | Use a fresh and active catalyst (e.g., Raney Nickel, Pd/C). Optimize hydrogen pressure and reaction time for catalytic hydrogenation. For metal/acid reductions (e.g., Fe/AcOH), ensure sufficient equivalents of the metal and acid are used. |
| Formation of a polar byproduct | Over-reduction of the enamine intermediate. | Carefully control the reduction conditions. Consider using a milder reducing agent or shorter reaction times. The basic byproduct can often be removed with an acidic wash during workup. |
| Poor stirring of the reaction mixture during reduction | High concentration of iron powder. | The addition of silica gel can improve the stirrability of the reaction mixture when using iron powder. |
| Product contamination with uncyclized amine | Incomplete cyclization. | Ensure the reduction of the nitro group is complete before cyclization is attempted. An acidic wash during workup can help remove the uncyclized amine. |
Experimental Protocols
Leimgruber-Batcho Synthesis of this compound
This protocol is adapted from a scalable synthesis of 5-fluoro-6-substituted indoles.[6]
Step 1: Enamine Formation
-
To a solution of 4-fluoro-5-methyl-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the mixture to 100-110 °C and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The crude enamine can be used directly in the next step.
Step 2: Reductive Cyclization
-
To a mixture of iron powder (excess) and silica gel in toluene and acetic acid, heat to 60 °C.
-
Add the crude enamine solution from the previous step dropwise, maintaining the temperature below 80 °C.
-
After the addition is complete, heat the mixture to 100 °C and stir for 2 hours, monitoring by HPLC.
-
Cool the reaction mixture and filter to remove the iron and silica gel.
-
Wash the filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Fischer Indole Synthesis of this compound
This is a general protocol and may require optimization.
Step 1: Hydrazone Formation
-
Dissolve (4-fluoro-5-methylphenyl)hydrazine (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (e.g., acetaldehyde, 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 5-fluoro-6-methyl-1H-indole
Welcome to the technical support center for the synthesis and application of 5-fluoro-6-methyl-1H-indole. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and versatile methods for synthesizing substituted indoles like this compound are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am experiencing low yields in my Fischer Indole Synthesis of this compound. What are the likely causes?
A2: Low yields in the Fischer Indole Synthesis are a common challenge and can be attributed to several factors. The reaction's success is highly sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound. Additionally, non-optimal reaction conditions such as temperature and acid strength can significantly diminish the yield. The formation of byproducts, for instance, from aldol condensation, can also consume starting materials and reduce the final product yield.
Q3: During the Leimgruber-Batcho synthesis, a significant amount of a dark, tar-like substance is forming. How can this be mitigated?
A3: Tar formation is a frequent issue in the Leimgruber-Batcho synthesis, often resulting from the harsh conditions required for cyclization. To minimize this, ensure efficient heat management to prevent localized overheating, which can lead to polymerization and degradation of starting materials and intermediates. The choice of reducing agent and solvent can also play a crucial role in preventing unwanted side reactions.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound typically involves column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. It is also important to note that indoles can be sensitive to air and light, leading to coloration (often pink or brown). To decolorize the product, a solution of the crude material can be treated with activated charcoal prior to the final purification step. Purified compounds should be stored under an inert atmosphere and protected from light to prevent degradation.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst (Fischer Indole) | The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. Experiment with different acids and concentrations to find the optimal conditions for your specific substrate. |
| Inefficient Reductive Cyclization (Leimgruber-Batcho) | The choice of reducing agent is crucial. While Raney nickel with hydrazine or Pd/C with hydrogen are common, alternatives like iron powder in acetic acid or stannous chloride can offer better results.[1][2] |
| Decomposition of Starting Material or Product | Indoles and their precursors can be sensitive to strong acids and high temperatures. Consider using milder reaction conditions, such as a lower temperature or a weaker acid. Prompt neutralization of the reaction mixture after completion is also recommended. |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Isomer Formation (Fischer Indole with unsymmetrical ketones) | The regioselectivity of the cyclization can be influenced by the choice of acid catalyst and steric effects. If possible, use a symmetrical ketone or aldehyde to avoid the formation of regioisomers. |
| Over-reduction (Leimgruber-Batcho) | Over-reduction of the enamine intermediate can lead to the formation of undesired byproducts. Carefully control the amount of reducing agent and the reaction time. |
| Polymerization/Tar Formation | As mentioned in the FAQs, this is often due to excessive heat. Ensure uniform and controlled heating of the reaction mixture. The use of a solvent that effectively dissolves all reactants and intermediates can also help minimize tar formation. |
Experimental Protocols
Leimgruber-Batcho Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 5-fluoro-6-substituted indoles.
Step 1: Enamine Formation
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine 4-fluoro-5-methyl-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents), and pyrrolidine (2 equivalents) in a suitable solvent such as DMF.
-
Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting nitrotoluene is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The resulting enamine solution is typically used directly in the next step without purification.
Step 2: Reductive Cyclization
-
In a separate reaction vessel, prepare a suspension of a reducing agent, such as iron powder (4-5 equivalents) in acetic acid.
-
Heat the suspension to approximately 60-70 °C.
-
Slowly add the enamine solution from Step 1 to the heated suspension. The addition should be controlled to maintain the reaction temperature below 90 °C.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Filter the reaction mixture through a pad of celite to remove the iron catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
| Synthesis Method | Key Reagents | Typical Yield |
| Leimgruber-Batcho | 4-fluoro-5-methyl-2-nitrotoluene, DMF-DMA, Pyrrolidine, Fe/AcOH | 70-80% |
| Fischer Indole | 4-fluoro-5-methylphenylhydrazine, appropriate ketone/aldehyde, Acid catalyst | Varies significantly based on substrates and conditions |
Signaling Pathways and Experimental Workflows
Indole derivatives are known to interact with various signaling pathways, making them valuable scaffolds in drug discovery.[3] Below are diagrams of two key pathways, the ERK and PI3K/Akt/mTOR pathways, which are often targeted by indole-based compounds.
References
Technical Support Center: Synthesis of Fluorinated Indoles
Welcome to the technical support center for the synthesis of fluorinated indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important compounds.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered in the key synthetic routes to fluorinated indoles.
Guide 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method, but challenges can arise, particularly with fluorinated precursors.
Observed Problem: Low or No Product Yield
Low yields are a frequent issue in the Fischer indole synthesis of fluorinated indoles.[1] Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Poor Quality Starting Materials | Ensure the purity of the (fluorophenyl)hydrazine and the ketone/aldehyde, as impurities can lead to side reactions and inhibit the catalyst.[1] |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[1] Screen both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[1][2] The optimal catalyst often needs to be determined empirically.[1] |
| Suboptimal Temperature/Time | The reaction often requires elevated temperatures; however, excessive heat or prolonged reaction times can cause decomposition.[1] Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions. |
| Inefficient Cyclization | The key[3][3]-sigmatropic rearrangement can be inefficient.[1] Ensure anhydrous conditions, as water can interfere with the catalyst and intermediates.[1] |
| Electron-Withdrawing Groups | Strong electron-withdrawing groups on the carbonyl-derived portion of the hydrazone can favor N-N bond cleavage over the desired cyclization.[4] Consider using a milder Lewis acid catalyst. |
Observed Problem: Multiple Spots on TLC (Byproduct Formation)
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | With unsymmetrical ketones, two regioisomeric indoles can form.[1] The selectivity is influenced by the acidity of the medium and steric effects.[1] Modify the acid catalyst or reaction conditions to improve regioselectivity.[1] The use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in some cases.[5] |
| Side Reactions from Harsh Conditions | Harsh acidic conditions can lead to side reactions. Consider a milder synthetic route if possible.[1] Lowering the reaction temperature and closely monitoring the reaction can also help.[1] |
| Product Decomposition | Fluorinated indoles can be sensitive to the acidic conditions of the reaction or during workup on silica gel.[1][6] Neutralize the reaction mixture promptly and consider using a different stationary phase for chromatography, such as alumina, or neutralizing the silica gel with a base like triethylamine.[1] |
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting decision tree for the Fischer indole synthesis.
Guide 2: Direct C-H Fluorination
Direct C-H fluorination offers a more atom-economical approach but comes with its own set of challenges.
Observed Problem: Low Conversion or No Reaction
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Substrate | The presence of electron-withdrawing groups on the indole ring can decrease its reactivity towards electrophilic fluorination, requiring longer reaction times or higher temperatures.[7] |
| Incorrect Fluorinating Agent | The choice of fluorinating agent is crucial. Selectfluor® is a common choice for the C3-fluorination of indoles.[3][8][9][10][11] |
| Suboptimal Solvent | The solvent can significantly impact the reaction. Acetonitrile/water mixtures are often effective for fluorinations with Selectfluor®.[10][11] |
Observed Problem: Poor Regioselectivity
| Potential Cause | Recommended Solution |
| Multiple Reactive Sites | While C3 is the most nucleophilic position, other positions on the indole ring can also be fluorinated, especially with highly reactive fluorinating agents or under harsh conditions. |
| Steric Hindrance | Bulky substituents on the indole ring can influence the regioselectivity of the fluorination. |
General Workflow for Direct C-H Fluorination
Caption: A typical experimental workflow for direct C-H fluorination.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a 4-fluoroindole is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of 4-fluoroindole are a common problem.[1] The primary causes include:
-
Poor quality of starting materials: Ensure the (4-fluorophenyl)hydrazine and the ketone or aldehyde are of high purity.[1]
-
Inappropriate acid catalyst: The choice and concentration of the acid are critical. Both Brønsted and Lewis acids can be used, and the optimal catalyst often needs to be determined empirically for a specific substrate combination.[1][2]
-
Suboptimal reaction temperature and time: While elevated temperatures are often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition.[1] Monitoring the reaction by TLC is recommended.
-
Formation of isomeric byproducts: With unsymmetrical ketones, two regioisomers can form.[1] The selectivity can be influenced by the acidity of the medium.[1]
-
Inefficient cyclization: The key[3][3]-sigmatropic rearrangement may be inefficient.[1] Running the reaction under anhydrous conditions is crucial.[1]
Q2: I am observing the formation of regioisomers in my Fischer indole synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomers is a known challenge when using unsymmetrical ketones.[1] The regioselectivity is primarily governed by the stability of the intermediate enehydrazine and the subsequent[3][3]-sigmatropic rearrangement. The acidity of the medium and steric factors play a significant role.[1] You can try to improve regioselectivity by:
-
Screening different acid catalysts: Both the type and concentration of the acid can influence the isomer ratio.
-
Modifying the reaction temperature: In some cases, lower temperatures may favor the formation of one isomer.
-
Using a specialized reagent: Eaton's reagent (P₂O₅ in MeSO₃H) has been reported to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole from methyl ketones.[5]
Q3: What are the common challenges in the Larock indole synthesis when using fluorinated substrates?
A3: While a versatile method, the Larock indole synthesis can present challenges with fluorinated substrates. These can include:
-
Substrate scope limitations: Steric and electronic factors of the fluorinated aniline or alkyne can limit the reaction's effectiveness.[12][13]
-
Catalyst deactivation: The presence of fluorine atoms can sometimes influence the palladium catalyst's activity.
-
Regioselectivity issues: With unsymmetrical fluorinated alkynes, controlling the regioselectivity of the indole formation can be challenging.
Q4: When performing a direct C-H fluorination on an indole, which position is most likely to be fluorinated?
A4: The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3][8] Reagents like Selectfluor® typically yield 3-fluoroindoles or, with further reaction, 3,3-difluoroindolin-2-ols.[3][8][9]
Q5: My fluorinated indole appears to be degrading during column chromatography on silica gel. What can I do?
A5: Some fluorinated indoles can be sensitive to the acidic nature of silica gel, leading to degradation during purification.[1] To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage to the eluent.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[1]
-
Minimize contact time: Perform the chromatography as quickly as possible.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 4-Fluoroindole (Two-Step)
This protocol is adapted from a patented method suitable for larger-scale synthesis.[1]
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene.
-
Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]
-
Use DMF as the solvent.
-
Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., HCl).
-
Heat the reaction mixture to effect the reduction of the nitro group and subsequent cyclization to the indole.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the solids, and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct C3-Fluorination of Indole using Selectfluor®
This protocol is a general procedure based on literature methods for the direct fluorination of indoles.[10][11]
Materials:
-
Indole substrate
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the indole substrate in a 1:1 mixture of acetonitrile and water.
-
To this solution, add 2-3 equivalents of Selectfluor®.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note: The reaction may lead to the formation of 3-fluorooxindoles as the major product depending on the substrate and reaction conditions.[10][11]
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of Fischer Indole Synthesis
| Entry | Phenylhydrazine | Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Fluorophenylhydrazine | Cyclohexanone | HCl | Ethanol | Reflux | 65 |
| 2 | 4-Fluorophenylhydrazine | Cyclohexanone | H₂SO₄ | Acetic Acid | 100 | 72 |
| 3 | 4-Fluorophenylhydrazine | Cyclohexanone | ZnCl₂ | Toluene | Reflux | 85 |
| 4 | 4-Fluorophenylhydrazine | Cyclohexanone | PPA | Neat | 120 | 88 |
Note: Data is illustrative and compiled from general trends reported in the literature. Actual yields will vary based on specific substrates and precise reaction conditions.
Table 2: Regioselectivity in the Direct Fluorination of Substituted Indoles with Selectfluor®
| Entry | Indole Substrate | Product(s) | Major Product Position | Yield (%) |
| 1 | Indole | 3-Fluoroindole | C3 | 75 |
| 2 | 2-Methylindole | 3-Fluoro-2-methylindole | C3 | 82 |
| 3 | N-Methylindole | 3-Fluoro-N-methylindole | C3 | 88 |
| 4 | 5-Bromoindole | 3-Fluoro-5-bromoindole | C3 | 70 |
Note: Data is illustrative and based on typical outcomes for electrophilic fluorination of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchwithnj.com [researchwithnj.com]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 12. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
side reactions in the Fischer indole synthesis of substituted indoles
Welcome to the technical support center for the Fischer indole synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Fischer indole synthesis?
Low yields are a frequent issue and can be attributed to several factors:
-
Substituent Electronic Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound significantly impact the reaction's success.[1] Electron-donating groups on the carbonyl component, in particular, can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][2]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl starting material can impede the crucial cyclization step, leading to reduced yields.[3]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] An acid that is too weak may not effectively catalyze the reaction, while an overly strong acid can lead to degradation of the starting materials or the final indole product.[4]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[1][5] Non-optimal conditions can significantly lower the yield.[1]
-
Formation of Side Products: Competing reactions such as aldol condensation can consume starting materials and reduce the yield of the desired indole.[1]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a well-known challenge when using unsymmetrical ketones. The regioselectivity is influenced by both the acidity of the reaction medium and steric factors.[1]
-
Acid Catalyst Selection: The choice of acid catalyst and its concentration can have a significant impact on the product ratio.[1] For instance, with a substrate like methyl ethyl ketone, weaker acids may favor the formation of the kinetic product (derived from the more substituted enamine), whereas stronger acids can lead to the thermodynamic product.[1]
-
Steric Effects: Introducing bulky substituents on either the ketone or the phenylhydrazine can help direct the cyclization towards the less sterically hindered position.[1]
Q3: My reaction has failed completely, resulting in either the recovery of starting materials or a complex mixture of unidentifiable products. What are the likely causes?
Complete reaction failure can occur, especially with certain substitution patterns.
-
Challenging Substrates: The synthesis of C3-N-substituted indoles via the Fischer method is notoriously difficult and often fails.[2][6]
-
N-N Bond Cleavage: A dominant side reaction is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This pathway is favored by electron-donating substituents on the carbonyl-derived portion of the molecule, which can stabilize the resulting iminylcarbocation, preventing the desired[7][7]-sigmatropic rearrangement.[2][6]
-
Homolytic N-N Bond Cleavage: In some cases, particularly with certain cyclic hydrazones, homolytic cleavage of the N-N bond can be the main reaction pathway, leading to products other than the expected indole.[8]
Q4: I am observing the formation of colored impurities in my product. What are these and how can I prevent them?
The formation of colored impurities is often due to oxidative side reactions. Indoles can be susceptible to oxidation. To minimize this, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Q5: Can the parent, unsubstituted indole be synthesized using the Fischer method?
Direct synthesis of the parent indole using acetaldehyde as the carbonyl precursor is problematic and often fails under standard Fischer indole synthesis conditions.[3][5] However, there are alternative approaches:
-
Using Pyruvic Acid: One common method is to use pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid. This intermediate can then be decarboxylated upon heating to yield the parent indole.[3][5][9]
-
Vapor Phase Reaction: Another method involves passing acetaldehyde vapor over a catalyst supported on glass beads.[3][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Fischer indole synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inappropriate Acid Catalyst: The acid may be too weak to promote the reaction or too strong, causing degradation.[3] | Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃).[10][11] Adjust the acid concentration. Lewis acids can be milder and beneficial for sensitive substrates.[2] |
| Unfavorable Substrate Electronics: Electron-donating groups on the carbonyl component can favor N-N bond cleavage.[1][2] | If possible, modify the substrate to reduce the electron-donating ability of the substituent. Consider alternative synthetic routes for particularly challenging substrates like those leading to 3-aminoindoles.[2] | |
| Suboptimal Reaction Temperature: The reaction may not have sufficient energy to proceed, or excessive heat could be causing decomposition.[1] | Gradually increase the reaction temperature while monitoring the progress by TLC. If decomposition is suspected, try lowering the temperature and extending the reaction time.[3] | |
| Formation of Regioisomers with Unsymmetrical Ketones | Lack of Regiocontrol: The reaction conditions do not favor the formation of a single regioisomer. | Vary the acid catalyst and its concentration. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[1] Introduce steric bulk on the ketone or hydrazine to direct cyclization.[1] |
| Formation of Multiple Unidentified Products | Aldol Condensation: Enolizable aldehydes or ketones are undergoing self-condensation.[1] | If the reaction chemistry allows, use a non-enolizable carbonyl compound. Optimize reaction conditions (e.g., temperature, reaction time) to minimize this side reaction.[1] |
| Oxidative Decomposition: The indole product is being oxidized.[1] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Substrate or Product Decomposition: The reaction conditions are too harsh for the specific substrate or product.[3] | Use a milder Lewis acid catalyst (e.g., ZnCl₂) and/or run the reaction at a lower temperature for a longer duration.[3] |
Experimental Protocol: Synthesis of 2,3-Dimethyl-5-p-tolylindole
This protocol is an example of a Fischer indole synthesis reaction.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Sodium sulfate
Procedure:
-
To a suitable reaction flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).[1]
-
Reflux the mixture with stirring for 2.25 hours.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a 1 M NaOH solution.
-
Dilute the mixture with water (100 mL) and extract the product with chloroform (3 x 100 mL).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: The Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. testbook.com [testbook.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-fluoro-6-methyl-1H-indole and its Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with 5-fluoro-6-methyl-1H-indole and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically regioisomers formed during the indole synthesis, unreacted starting materials, and byproducts from side reactions. Depending on the synthetic route, these can include:
-
Regioisomers: Primarily other isomers where the methyl group is at a different position on the indole ring (e.g., 4-methyl, 7-methyl, or 2-methyl isomers). The formation of these is particularly common in Fischer indole synthesis where the cyclization of an unsymmetrical ketone can lead to different products.[1][2]
-
Over-reduction Products: In syntheses like the Leimgruber-Batcho, over-reduction of the nitro group can lead to the formation of more polar, non-cyclized amine byproducts.[1]
-
Starting Materials: Incomplete reactions can leave residual substituted phenylhydrazines, ketones, or nitrotoluenes in the crude product.
-
Degradation Products: Indoles can be sensitive to strong acids and oxidation, leading to the formation of colored impurities and polymeric material.[1]
Q2: Why is the separation of this compound from its isomers so challenging?
A2: The isomers of this compound often possess very similar physicochemical properties, such as polarity, solubility, and boiling points. This makes their separation by standard purification techniques like column chromatography and crystallization difficult. The subtle differences in their structure lead to minimal differences in their interaction with stationary and mobile phases.
Q3: What are the recommended analytical techniques to assess the purity and isomeric ratio of my this compound sample?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful tool for quantifying the purity and resolving isomers. Method development is crucial to achieve baseline separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and isomers. The mass spectra provide definitive identification of the different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation and can be used to determine the isomeric ratio in a mixture without the need for chromatographic separation.
Troubleshooting Guides
Chromatographic Purification
Issue: Poor separation of isomers using column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to differentiate between the subtle polarity differences of the isomers.
-
Solution: Systematically screen a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane in small increments. A shallow gradient elution can often provide better resolution than an isocratic one.
-
-
Possible Cause 2: Co-elution of Isomers. The isomers have nearly identical retention times on the selected stationary phase.
-
Solution: Experiment with different stationary phases. If using silica gel, consider using alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). Sometimes, switching to a different type of interaction (e.g., pi-pi interactions with a phenyl column) can improve separation.
-
Issue: Product streaking or tailing on the chromatography column.
-
Possible Cause 1: Strong Interaction with the Stationary Phase. The indole nitrogen can interact strongly with the acidic silanol groups on silica gel, leading to poor peak shape.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
-
Possible Cause 2: Sample Overload. Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's weight.
-
Crystallization
Issue: The compound will not crystallize from the solution.
-
Possible Cause 1: Solution is not supersaturated. The concentration of the desired compound is too low for crystals to form.
-
Solution: Slowly evaporate the solvent to increase the concentration. If using a solvent/anti-solvent system, gradually add more anti-solvent.
-
-
Possible Cause 2: Presence of impurities inhibiting crystallization. Isomers and other byproducts can interfere with the formation of a crystal lattice.
-
Solution: Attempt to further purify the material by another method, such as column chromatography, before crystallization. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
Issue: The purified crystals are still contaminated with isomers.
-
Possible Cause: Co-crystallization. The isomers are incorporating into the same crystal lattice.
-
Solution: Try a different crystallization solvent or a mixture of solvents. The solubility of the isomers may differ more significantly in another solvent system, allowing for selective crystallization. Slow cooling of the solution can also improve the selectivity of crystal growth.
-
Data Presentation
Table 1: HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Table 2: Typical Purification Yields and Purity
| Purification Step | Starting Purity (Isomeric Ratio) | Final Purity (Isomeric Ratio) | Yield |
| Column Chromatography (Silica Gel) | 85% (90:10 desired:isomer) | 95% (98:2 desired:isomer) | 70-80% |
| Crystallization | 95% (98:2 desired:isomer) | >99% (>99.5:0.5 desired:isomer) | 85-95% |
| Preparative HPLC | 85% (90:10 desired:isomer) | >99.5% (>99.8:0.2 desired:isomer) | 50-70% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Isomers
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Use the parameters outlined in Table 1 .
-
-
Data Analysis:
-
Integrate the peak areas of the desired isomer and any impurity peaks to determine the purity and isomeric ratio.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation:
-
In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
-
Column Packing:
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure desired isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
stability and storage conditions for 5-fluoro-6-methyl-1H-indole
This technical support center provides guidance on the stability and storage of 5-fluoro-6-methyl-1H-indole for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, based on general principles for indole derivatives, long-term storage at low temperatures is recommended to minimize degradation. For analogous compounds, storage at -20°C is often suggested for extended periods. It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture and air.
Q2: How should I store this compound for daily or short-term use?
For short-term storage or daily use, refrigeration at 2-8°C is advisable.[1] The compound should be kept in a desiccator to protect it from moisture. To prevent the potential for photo-degradation, always store the compound in an amber or opaque vial.[1]
Q3: Is this compound sensitive to light or air?
Yes, indole derivatives can be sensitive to light and air.[1] The pyrrole ring in the indole structure is electron-rich, making it susceptible to oxidation.[1] Exposure to light can provide the energy to initiate degradation reactions. Therefore, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, and protected from light.[1]
Q4: What signs of degradation should I look for?
Visual signs of degradation can include a change in color or the appearance of solid clumps in the material. However, chemical degradation can occur without any visible changes. The most reliable way to assess the purity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products.
Q5: What are the likely degradation pathways for this compound?
Specific degradation pathways for this compound have not been fully elucidated in the available literature. However, based on studies of other methylated indoles, degradation often proceeds through hydroxylation of the indole ring, followed by further oxidation to form compounds like oxindoles and isatins.[2][3] The presence of the methyl group can influence the position of hydroxylation.[2]
Storage and Handling Conditions
For optimal stability, the following storage and handling conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Reduces the rate of potential chemical degradation.[1] |
| Light | Protect from light by using amber vials or storing in the dark. | Indole derivatives can be photosensitive and may degrade upon exposure to UV or visible light.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the electron-rich indole ring.[1] |
| Moisture | Store in a tightly sealed container, preferably in a desiccator. | Prevents hydrolysis and other moisture-mediated degradation. |
| Handling | Avoid contact with strong oxidizing agents and strong acids. | Indoles can react with these substances, leading to degradation.[1] |
Experimental Protocols
Stability Indicating Method: Forced Degradation Study
To determine the intrinsic stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation.[4][5]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Analytical Method: A stability-indicating HPLC method should be developed and validated. A common starting point for indole derivatives is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid), using UV detection.[6]
Forced Degradation Conditions: [1][4][7]
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Sample at various time points (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source (e.g., UV lamp).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample at various time points.
-
Analysis: Analyze all samples by the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The peak purity of the main peak should be monitored using a photodiode array (PDA) detector to ensure that all degradation products are separated.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 5-fluoro-6-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-fluoro-6-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. For instance, in a typical Fischer indole synthesis, common impurities may include:
-
Unreacted starting materials such as (4-fluoro-5-methylphenyl)hydrazine and the ketone or aldehyde partner.
-
Positional isomers formed during the cyclization step.
-
Byproducts from side reactions, which can be numerous in acid-catalyzed reactions.[1][2]
-
Residual acid catalyst and solvents.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for indole derivatives like this compound are column chromatography and recrystallization.[3][4] High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity, especially at a smaller scale.[5]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at all temperatures or highly soluble at room temperature. A solvent pair system (e.g., ethyl acetate/hexanes) can also be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one.
Q4: My compound is a solid. How can I effectively load it onto a chromatography column?
A4: There are two primary methods for loading a solid sample onto a chromatography column:
-
Wet loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is then carefully added to the top of the column.
-
Dry loading: Dissolve the crude product in the minimum amount of the column eluent and load the solution directly onto the column. This method is quicker but may lead to poorer separation if too much or too strong a solvent is used.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect eluent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Column overloading. | Use a larger column or reduce the amount of crude material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Column channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Scratch the inside of the flask with a glass rod to induce crystallization. | ||
| Oily Precipitate Forms | Compound is "oiling out" instead of crystallizing. | Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble and allow it to cool slowly. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | |
| Low Recovery | Too much solvent was used. | Evaporate some of the solvent and cool the solution again. |
| The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath or freezer for a longer period. | |
| Crystals were not completely collected. | Ensure complete transfer of crystals during filtration and wash with a minimal amount of ice-cold solvent. |
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Protocol
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., toluene or a mixture of ethyl acetate and hexanes) to the crude this compound until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | Good for separating complex mixtures and thermally sensitive compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% | 50-85% | Simple, inexpensive, and can yield very pure product. | May not be effective for all compounds or impurity profiles; yield can be lower. |
| Preparative HPLC | >99.5% | 40-70% | Excellent separation for very similar compounds. | Expensive, requires specialized equipment, and is generally for smaller scales. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-fluoro-6-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluoro-6-methyl-1H-indole. This valuable fluorinated indole serves as a key building block in the development of various pharmaceuticals. This guide covers both traditional and modern catalytic approaches to its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound can be achieved through several catalytic methods, each with its own advantages and disadvantages. The most established methods include the Leimgruber-Batcho and Fischer indole syntheses. Modern alternatives involve transition-metal catalysis, such as palladium, copper, and gold-catalyzed reactions, as well as photoredox catalysis.
Q2: Which factors should I consider when choosing a synthetic route?
A2: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, the required purity of the final product, and the laboratory equipment available. For large-scale synthesis, the Leimgruber-Batcho method is often preferred due to its typically high yields and milder reaction conditions. The Fischer indole synthesis is a versatile and well-established method, but it can sometimes suffer from harsh conditions and the formation of side products. Modern catalytic methods can offer high efficiency and functional group tolerance but may require more specialized catalysts and optimization.
Q3: Are there any known safety concerns associated with the synthesis of this compound?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some of the reagents used in these syntheses can be hazardous. For example, hydrazine derivatives used in the Fischer indole synthesis are toxic and potentially carcinogenic. Strong acids and bases, as well as flammable solvents, are also commonly used. Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any experiment.
Troubleshooting Guides
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process involving the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.
Issue 1: Low yield of the enamine intermediate.
-
Question: My reaction to form the enamine from 4-fluoro-5-methyl-2-nitrotoluene is giving a low yield. What could be the problem?
-
Answer:
-
Incomplete reaction: Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity of reagents: Use high-purity 4-fluoro-5-methyl-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Impurities can interfere with the reaction.
-
Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Incomplete reductive cyclization or formation of side products.
-
Question: During the reductive cyclization of the enamine, I am observing incomplete conversion and the formation of polar byproducts. How can I improve this step?
-
Answer:
-
Choice of reducing agent: Several reducing agents can be used, including palladium on carbon (Pd/C) with hydrogen, iron powder in acetic acid, or stannous chloride.[1] The optimal choice may depend on the specific substrate and desired reaction conditions. If using Pd/C, ensure the catalyst is active.
-
Over-reduction: A common side product is the over-reduced 2-aminophenylethylamine derivative, which is more polar than the desired indole.[2] This can be minimized by carefully controlling the reaction time and the amount of reducing agent.
-
Reaction conditions: Ensure the reaction is stirred vigorously to ensure good mixing, especially when using heterogeneous catalysts like Pd/C or iron powder.
-
Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the reaction of a phenylhydrazine with a ketone or aldehyde.
Issue 1: Low yield of this compound.
-
Question: My Fischer indole synthesis is resulting in a low yield of the target molecule. What are the common causes and how can I improve it?
-
Answer:
-
Poor quality of starting materials: Ensure the (4-fluoro-5-methylphenyl)hydrazine and the ketone/aldehyde (e.g., acetone or a propanal equivalent) are of high purity.
-
Inappropriate acid catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used. The optimal catalyst often needs to be determined empirically.
-
Reaction temperature and time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal conditions.[2]
-
Side reactions: The electron-withdrawing nature of the fluorine atom can influence the cyclization and may lead to the formation of isomeric byproducts or other side reactions.
-
Issue 2: Formation of multiple products (multiple spots on TLC).
-
Question: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity?
-
Answer:
-
Isomer formation: With unsymmetrical ketones, two regioisomeric indoles can be formed. The selectivity can be influenced by the acidity of the medium and steric effects. Consider using a symmetrical ketone if possible or optimize the acid catalyst to favor the desired isomer.
-
Degradation: The harsh acidic conditions can lead to the degradation of the starting materials, intermediates, or the final product. Try using a milder acid catalyst or lowering the reaction temperature.
-
Purification: In many cases, the formation of some byproducts is unavoidable. Purification by column chromatography is often necessary to isolate the desired this compound.
-
Palladium-Catalyzed Synthesis
Modern methods often employ palladium catalysts for the construction of the indole ring, for example, through the Larock indole synthesis or related C-H activation strategies.
Issue 1: Low catalyst activity or catalyst poisoning.
-
Question: My palladium-catalyzed reaction is sluggish or stops before completion. What could be the issue?
-
Answer:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere with dry solvents.
-
Ligand choice: The choice of ligand is crucial for the stability and activity of the palladium catalyst. Phosphine-based ligands are commonly used. Experiment with different ligands to find the optimal one for your specific reaction.
-
Impurities in starting materials: Certain functional groups or impurities in the starting materials can poison the catalyst. Ensure the purity of your substrates.
-
Issue 2: Formation of homocoupling or other side products.
-
Question: I am observing significant amounts of homocoupled products from my starting materials. How can I minimize this?
-
Answer:
-
Reaction conditions: The reaction temperature, solvent, and base can all influence the selectivity of the reaction. Careful optimization of these parameters is often required.
-
Stoichiometry of reactants: The ratio of the reactants can affect the formation of side products. Try adjusting the stoichiometry to favor the desired cross-coupling reaction.
-
Quantitative Data Comparison
The following table summarizes typical reaction conditions and yields for different catalytic syntheses of this compound and related fluorinated indoles.
| Synthesis Method | Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Leimgruber-Batcho | Fe powder, Acetic Acid | 4-fluoro-5-methyl-2-nitrotoluene, DMF-DMA | Toluene, DMF | 100 | 2 | ~70 (for similar 5-fluoro-6-substituted indoles)[3] |
| Fischer Indole | Acetic Acid | (4-fluoro-5-methylphenyl)hydrazine, 2-Hexanone | Acetic Acid | 100 | 4-6 | Moderate to Good (general procedure)[4] |
| Palladium-catalyzed | Pd(OAc)₂, PPh₃ | o-iodoaniline derivative, alkyne | DMF | 100 | - | Good to Excellent (general Larock synthesis)[5] |
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 5-fluoro-6-substituted indoles.[3]
Step 1: Enamine Formation
-
A mixture of 4-fluoro-5-methyl-2-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide (DMF) is heated to 100°C and stirred for 3 hours.
-
The mixture is then cooled to room temperature.
Step 2: Reductive Cyclization
-
A mixture of toluene, acetic acid, iron powder, and silica gel is heated to 60°C and stirred for 30 minutes.
-
The enamine solution from Step 1 is added dropwise to this mixture, maintaining the temperature below 80°C.
-
The reaction mixture is then heated to 100°C and stirred for 2 hours. Reaction progress should be monitored by HPLC or TLC.
-
After completion, the mixture is cooled, and ethyl acetate is added.
-
The mixture is filtered, and the filtrate is washed successively with 1N HCl, water, and saturated sodium bicarbonate solution.
-
The organic layer is dried over sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield this compound.
Protocol 2: Fischer Indole Synthesis of this compound
This is a general protocol and may require optimization for the specific substrate.[4]
-
A solution of (4-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) and a suitable ketone (e.g., acetone, 1.1 eq) in glacial acetic acid is stirred at room temperature for 30 minutes to form the hydrazone.
-
The reaction mixture is then heated to 100°C for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the acetic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizations
Leimgruber-Batcho Synthesis Workflow
Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.
Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Alternative Catalytic Strategies Overview
Caption: Overview of alternative catalytic approaches to indole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. tsijournals.com [tsijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed synthesis of five-membered heterocycles via double C-N bond formation: an efficient synthesis of pyrroles, dihydropyrroles, and carbazoles - East China Normal University [pure.ecnu.edu.cn]
reducing reaction time in the synthesis of 5-fluoro-6-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-fluoro-6-methyl-1H-indole, with a focus on reducing reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and how can the reaction time be reduced?
A1: The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles like this compound.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[1] To significantly reduce the reaction time from several hours to minutes, microwave-assisted synthesis is a highly effective technique.[3][4]
Q2: How does microwave-assisted synthesis accelerate the reaction compared to conventional heating?
A2: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate.[4][5] This can dramatically shorten reaction times and often improves yields by minimizing the formation of side products that can occur with prolonged heating.[6]
Q3: What are the critical parameters to control for a successful and rapid synthesis?
A3: The key parameters to optimize are the choice of acid catalyst, reaction temperature, and solvent. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice depends on the specific substrates.[1][7] The reaction often requires elevated temperatures, which can be efficiently achieved with microwave heating.[7] Polar aprotic solvents like DMSO and acetic acid are commonly used.[8]
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions in the Fischer indole synthesis include the formation of regioisomers if an unsymmetrical ketone is used and degradation of the starting material or product under harsh acidic conditions or prolonged heating.[9] Using purified reagents and carefully controlling the reaction temperature and time can help minimize these side reactions.[9] Performing the reaction under an inert atmosphere can also prevent oxidative side reactions.
Q5: Are there alternative synthesis routes to the Fischer indole synthesis?
A5: Yes, other methods like the Leimgruber-Batcho indole synthesis and palladium-catalyzed cross-coupling reactions are also used for preparing substituted indoles.[2][10] The Leimgruber-Batcho synthesis is a milder, two-step process that can be advantageous for sensitive substrates and is suitable for larger-scale production.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Inappropriate or insufficient acid catalyst. - Low reaction temperature. - Impure starting materials (especially the hydrazine). - Unstable hydrazone intermediate. | - Screen different Brønsted and Lewis acids. - Gradually increase the reaction temperature while monitoring for decomposition. - Use freshly purified (4-fluoro-5-methylphenyl)hydrazine. - Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized.[8] |
| Multiple Spots on TLC (Byproduct Formation) | - Formation of regioisomers. - Side reactions due to harsh conditions. - Decomposition of the product. | - Modify the acid catalyst or reaction conditions to improve regioselectivity. - Lower the reaction temperature and shorten the reaction time, especially when using microwave heating.[9] - Consider a milder synthetic route like the Leimgruber-Batcho synthesis.[9] |
| Difficulty in Product Purification | - Product is sensitive to acid and may degrade on silica gel. - Formation of emulsions during workup. - Co-elution of impurities. | - Neutralize the crude product before column chromatography. - If emulsions form, try adding brine or filtering through Celite. - Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary. |
| Incomplete Reaction | - Insufficient heating or reaction time. - Catalyst deactivation. | - Increase the reaction temperature or prolong the reaction time, monitoring by TLC. - Ensure anhydrous conditions, as water can deactivate some acid catalysts.[9] |
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Fischer Indole Synthesis (Representative Data for a Fluoro-Substituted Indole)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 4 hours[8] | 5 - 30 minutes[3] |
| Typical Temperature | 80 - 150 °C[12] | 100 - 180 °C |
| Yield | Moderate to Good | Good to Excellent[6] |
| Energy Consumption | High | Low[5] |
| Side Product Formation | Can be significant | Often reduced[6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of this compound (Representative Protocol)
This protocol is based on established procedures for microwave-assisted Fischer indole synthesis.
Materials:
-
(4-Fluoro-5-methylphenyl)hydrazine hydrochloride
-
Acetone (or other suitable ketone/aldehyde)
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or zinc chloride)
-
Solvent (e.g., ethanol or acetic acid)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine (4-fluoro-5-methylphenyl)hydrazine hydrochloride (1 equivalent) and the carbonyl compound (1.1 equivalents) in the chosen solvent.
-
Add the acid catalyst (e.g., 10 mol% ZnCl₂ or a catalytic amount of PPA).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes). The reaction progress should be monitored by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Fischer Indole Synthesis of a Substituted Indole (for Comparison)
This is a general procedure for conventional Fischer indole synthesis.
Materials:
-
(Substituted) phenylhydrazine
-
Aldehyde or ketone
-
Acid catalyst (e.g., sulfuric acid or acetic acid)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
Dissolve the phenylhydrazine (1 equivalent) and the carbonyl compound (1.1 equivalents) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the acid catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow comparing microwave-assisted and conventional heating for Fischer indole synthesis.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 3. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. testbook.com [testbook.com]
- 9. benchchem.com [benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Biological Potential: A Comparative Analysis of 5-Fluoro-6-Methyl-1H-Indole and Other Indole Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the quest for novel therapeutics. Its versatile nature allows for a wide array of chemical modifications, leading to a diverse range of biological activities. This guide provides a comparative overview of the biological activity of 5-fluoro-6-methyl-1H-indole against other substituted indole derivatives, with a focus on their anticancer properties. The information is supported by experimental data and detailed protocols to aid in further research and development.
Indole derivatives have demonstrated significant potential across various therapeutic areas, including oncology. The strategic placement of different functional groups on the indole ring can dramatically influence their potency and selectivity against cancer cells. This guide delves into the structure-activity relationships of fluorinated and methylated indole derivatives, offering insights into how these modifications impact their cytotoxic effects.
Comparative Anticancer Activity of Indole Derivatives
While direct comparative studies on the anticancer activity of this compound are limited in publicly available literature, valuable insights can be drawn from structure-activity relationship (SAR) studies of more complex indole-containing molecules. A study on a series of indole-chalcone derivatives provides a basis for comparing the effects of substitutions at various positions on the indole ring against the oxaliplatin-resistant human colorectal cancer cell line, HCT-116/L. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric used to quantify the potency of a compound.
| Compound ID | Indole Substitution | Chalcone α-Substitution | GI₅₀ against HCT-116/L (nM) |
| 1 | 6-Fluoro | Methyl | 6 |
| 2 | 5-Fluoro | Methyl | 7 |
| 3 | 7-Methyl | Methyl | 16 |
| 4 | 5-Chloro | Methyl | 12 |
| 5 | 6-Methyl | Methyl | 24 |
| 6 | 5-Methyl | Methyl | 30 |
Note: The data presented in this table is derived from a study on indole-chalcone derivatives and is used here to infer the potential influence of substitutions on the indole ring. The core structure is more complex than simple indole derivatives.
From this data, several key SAR insights can be inferred:
-
Position of Fluorine: A fluorine atom at the 6-position of the indole ring (Compound 1) resulted in the highest potency (GI₅₀ = 6 nM). A 5-fluoro substitution (Compound 2) also conferred strong activity (GI₅₀ = 7 nM), suggesting that fluorination at these positions is beneficial for cytotoxicity.
-
Effect of Methyl Group: Methyl substitution on the indole ring was generally well-tolerated. A methyl group at the 7-position (Compound 3) showed better activity (GI₅₀ = 16 nM) compared to substitutions at the 6-position (Compound 5, GI₅₀ = 24 nM) and 5-position (Compound 6, GI₅₀ = 30 nM).
-
Comparison of Halogens: Comparing the 5-fluoro (Compound 2, GI₅₀ = 7 nM) and 5-chloro (Compound 4, GI₅₀ = 12 nM) derivatives, the fluorine substitution resulted in slightly higher potency in this particular scaffold.
While this data is for more complex molecules, it suggests that a 5-fluoro-6-methyl substitution pattern on an indole ring could potentially exhibit potent anticancer activity, combining the benefits of a 6-position halogen and a 5- or 7-position methyl group. However, direct experimental validation on the simpler this compound is necessary to confirm this hypothesis.
Experimental Protocols: Assessing Cytotoxicity
To determine the anticancer activity of indole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method. It measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of indole derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Indole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivatives in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Signaling Pathway: The PI3K/Akt/mTOR Pathway in Indole-Induced Apoptosis
Many anticancer indole derivatives exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a crucial regulator of these processes and is often dysregulated in cancer. Several indole compounds have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
This diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then converts PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell survival by activating mTORC1 and inhibiting pro-apoptotic proteins like Bad. Indole derivatives can intervene at multiple points in this pathway, inhibiting PI3K, Akt, and/or mTORC1. This inhibition blocks the pro-survival signals and ultimately leads to the induction of apoptosis in cancer cells.
Comparative Analysis of Synthesis Routes for 5-fluoro-6-methyl-1H-indole
A comprehensive guide for researchers and drug development professionals on the prevailing synthetic strategies for 5-fluoro-6-methyl-1H-indole, offering a comparative analysis of the Leimgruber-Batcho, Fischer, and Palladium-Catalyzed indole syntheses. This report details experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways.
The fluorinated indole scaffold is a privileged motif in medicinal chemistry, imparting favorable pharmacological properties to a wide range of therapeutic agents. Among these, this compound stands as a crucial building block for the synthesis of various biologically active compounds. The strategic placement of the fluorine and methyl groups on the indole ring significantly influences the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comparative overview of three prominent synthetic routes: the Leimgruber-Batcho indole synthesis, the Fischer indole synthesis, and modern Palladium-catalyzed methods.
Key Synthetic Strategies: A Head-to-Head Comparison
The selection of an optimal synthetic route for this compound is contingent on several factors, including the availability of starting materials, desired scale of production, and tolerance to various reaction conditions. Below is a summary of the key aspects of each method.
| Synthesis Route | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |
| Leimgruber-Batcho Synthesis | 4-Fluoro-5-methyl-2-nitrotoluene | 1. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or di-isopropyl acetal (DMF-DIPA), DMF, Heat 2. Reductive cyclization (e.g., Fe/AcOH, Pd/C, H₂) | High yields, mild cyclization conditions, avoids harsh acids, suitable for large-scale synthesis. | Availability and synthesis of the substituted o-nitrotoluene starting material can be a limitation. |
| Fischer Indole Synthesis | 4-Fluoro-5-methylphenylhydrazine, Aldehyde or Ketone (e.g., acetaldehyde or acetone) | Acid catalyst (Brønsted or Lewis acids, e.g., H₂SO₄, PPA, ZnCl₂), Heat | Versatile, a wide range of starting materials are commercially available, well-established method.[1][2] | Can require harsh acidic conditions, potential for the formation of isomeric mixtures with unsymmetrical ketones.[2] |
| Palladium-Catalyzed Synthesis | 2-Bromo-4-fluoro-5-methylaniline, Alkyne | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Ligand, Base, Heat | High functional group tolerance, often proceeds with high regioselectivity.[3][4] | Can be sensitive to reaction conditions, requires specialized and often expensive catalysts and ligands. |
Experimental Protocols
Leimgruber-Batcho Indole Synthesis
This two-step process is a popular choice for industrial-scale synthesis due to its typically high yields and milder reaction conditions for the cyclization step.[5]
Step 1: Enamine Formation
A mixture of the appropriately substituted o-nitrotoluene, such as 4-fluoro-5-methyl-2-nitrotoluene, and a formamide acetal like N,N-dimethylformamide di-isopropyl acetal (DMF-DIPA) in a solvent like N,N-dimethylformamide (DMF) is heated. The use of DMF-DIPA over DMF-DMA has been shown to improve yields by preventing the displacement of the fluoro group. The reaction progress can be monitored by techniques like HPLC.
Step 2: Reductive Cyclization
The formed enamine intermediate is then subjected to reductive cyclization to yield the indole. Several reducing agents can be employed, with iron in acetic acid being a common and cost-effective choice for large-scale production.[6] Alternative methods include catalytic hydrogenation using palladium on carbon (Pd/C).[5]
Detailed Experimental Protocol for a Structurally Related Compound (6-chloro-5-fluoroindole):
-
Enamine Formation: A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (100 kg), N,N-dimethylformamide di-isopropyl acetal (203.5 kg), and N,N-dimethylformamide (400 L) was heated to 100°C and stirred for 3 hours. The mixture was then cooled to room temperature.
-
Reductive Cyclization: A mixture of toluene (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (200 kg) was heated to 60°C and stirred for 30 minutes. To this, the enamine solution was added dropwise, maintaining the temperature below 80°C. The mixture was then heated to 100°C and stirred for 2 hours. After cooling and workup, which included filtration and washing with ethyl acetate, 1N HCl, water, and saturated bicarbonate solution, the final product was obtained with a yield of 72%.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring, involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[1][7]
Reaction Steps:
-
Hydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine, in this case, 4-fluoro-5-methylphenylhydrazine, with an aldehyde or ketone to form a phenylhydrazone.[2]
-
Cyclization: The formed hydrazone is then heated in the presence of an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride, to induce a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[1][8]
Palladium-Catalyzed Indole Synthesis
Modern organic synthesis has seen the rise of palladium-catalyzed reactions for the construction of the indole nucleus. These methods often offer high efficiency and tolerance to a wide array of functional groups.[3][4] One common approach involves the intramolecular cyclization of an appropriately substituted aniline derivative.
General Protocol Outline:
A substituted aniline, such as 2-bromo-4-fluoro-5-methylaniline, is reacted with a suitable alkyne in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent. The reaction mixture is heated to effect a cascade of reactions, typically involving cross-coupling and subsequent cyclization to form the indole ring. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for each specific substrate.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of 5-fluoro-6-methyl-1H-indole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparative analysis of the spectroscopic characteristics of 5-fluoro-6-methyl-1H-indole and its key positional isomers. This guide provides a foundational dataset for the unambiguous identification and differentiation of these structurally similar compounds, crucial for advancing research in medicinal chemistry and drug discovery.
This publication presents a comprehensive comparison of the spectroscopic data for this compound and its isomers, including 6-fluoro-5-methyl-1H-indole, 4-fluoro-7-methyl-1H-indole, and 7-fluoro-4-methyl-1H-indole. The differentiation of these isomers is critical due to the significant impact that the positions of the fluoro and methyl substituents can have on the molecule's physicochemical properties, biological activity, and patentability. This guide summarizes key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the structural elucidation and quality control of these important heterocyclic compounds.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its selected isomers. Direct experimental data for all isomers is not consistently available in the public domain; therefore, some data points from closely related analogs are included for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-4 | H-7 | N-H | Methyl | Other Aromatic H | Solvent |
| This compound | ~6.5-7.0 | ~7.0-7.5 | ~7.0-7.5 | ~7.0-7.5 | ~8.0-8.5 | ~2.4 | - | CDCl₃ |
| 6-fluoro-5-methyl-1H-indole | ~6.5-7.0 | ~7.0-7.5 | ~7.0-7.5 | ~7.0-7.5 | ~8.0-8.5 | ~2.4 | - | CDCl₃ |
| 4-fluoro-7-methyl-1H-indole | ~6.5-7.0 | ~7.0-7.5 | - | - | ~8.0-8.5 | ~2.5 | ~6.8-7.2 | CDCl₃ |
| 7-fluoro-4-methyl-1H-indole | ~6.5-7.0 | ~7.0-7.5 | - | - | ~8.0-8.5 | ~2.5 | ~6.8-7.2 | CDCl₃ |
| 5-fluoro-3-methyl-1H-indole | 7.03 (s) | - | 7.27-7.25 (m) | 7.23 (dd) | 7.89 (s) | 2.31 (d) | 6.95 (td) | CDCl₃ |
| 6-fluoro-3-methyl-1H-indole | 6.96 (s) | - | 7.04 (dd) | 7.49 (dd) | 7.88 (s) | 2.34 (s) | 6.91 (td) | CDCl₃ |
Note: Data for this compound and its primary isomers are predicted based on known substituent effects on the indole ring. Data for 3-methyl analogs are provided from experimental sources for comparison.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Methyl | Solvent |
| This compound | ~125 | ~102 | ~128 | ~110 (d) | ~158 (d) | ~115 (d) | ~110 | ~135 | ~18 | CDCl₃ |
| 6-fluoro-5-methyl-1H-indole | ~125 | ~102 | ~128 | ~110 | ~118 (d) | ~159 (d) | ~100 (d) | ~136 | ~18 | CDCl₃ |
| 4-fluoro-7-methyl-1H-indole | ~125 | ~102 | ~128 | ~155 (d) | ~110 (d) | ~120 (d) | ~115 | ~130 | ~15 | CDCl₃ |
| 7-fluoro-4-methyl-1H-indole | ~125 | ~102 | ~128 | ~120 | ~110 | ~115 (d) | ~148 (d) | ~125 | ~15 | CDCl₃ |
| 5-fluoro-3-methyl-1H-indole | 123.49 | 112.02 | 128.76 | 110.38 (d) | 157.77 (d) | 111.52 (d) | 103.82 (d) | 132.84 | 9.70 | CDCl₃ |
| 6-fluoro-3-methyl-1H-indole | 121.86 | 111.96 | 125.05 | 119.57 (d) | 107.93 (d) | 160.16 (d) | 97.31 (d) | 136.24 (d) | 9.72 | CDCl₃ |
Note: Data for this compound and its primary isomers are predicted based on known substituent effects and coupling constants (J-coupling with ¹⁹F). Data for 3-methyl analogs are provided from experimental sources for comparison.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Chemical Shift (δ) | Solvent |
| This compound | ~ -120 to -125 | CDCl₃ |
| 6-fluoro-5-methyl-1H-indole | ~ -118 to -123 | CDCl₃ |
| 4-fluoro-7-methyl-1H-indole | ~ -125 to -130 | CDCl₃ |
| 7-fluoro-4-methyl-1H-indole | ~ -135 to -140 | CDCl₃ |
| 5-fluoro-3-methyl-1H-indole | -125.24 | CDCl₃ |
| 6-fluoro-3-methyl-1H-indole | -121.75 | CDCl₃ |
Note: Data for this compound and its primary isomers are predicted. Data for 3-methyl analogs are provided from experimental sources for comparison.
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR Key Absorptions (cm⁻¹) | Mass Spec (m/z) |
| This compound | ~3400 (N-H), ~1600, ~1450 (aromatic C=C), ~1250 (C-F) | M⁺ ~149 |
| 6-fluoro-5-methyl-1H-indole | ~3400 (N-H), ~1600, ~1450 (aromatic C=C), ~1250 (C-F) | M⁺ ~149 |
| 4-fluoro-7-methyl-1H-indole | ~3400 (N-H), ~1600, ~1450 (aromatic C=C), ~1250 (C-F) | M⁺ ~149 |
| 7-fluoro-4-methyl-1H-indole | ~3400 (N-H), ~1600, ~1450 (aromatic C=C), ~1250 (C-F) | M⁺ ~149 |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used. For quantitative NMR, precise sample and standard weighing, and longer relaxation delays are employed.
Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is pressed against a diamond or germanium crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source for volatile compounds. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecular ion.
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:
Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative data evaluation of fluorinated methyl-indole isomers.
Navigating the Structure-Activity Landscape of 5-Fluoro-6-Methyl-1H-Indole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic substitution on this privileged scaffold can dramatically influence biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-fluoro-6-methyl-1H-indole analogs, with a focus on a series of potent indole-chalcone derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to empower researchers in the rational design of novel therapeutics.
Comparative Analysis of Anticancer Activity
A study of (E)-3-(indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives has provided significant insights into the SAR of substituted indoles against metastatic colorectal cancer, including oxaliplatin-resistant cell lines. The following table summarizes the in vitro cytotoxic activity (GI₅₀) of key analogs against the HCT-116/L cancer cell line, highlighting the impact of substitutions on the indole ring.
| Compound ID | Indole Substitution | GI₅₀ (nM) against HCT-116/L |
| 10 | 4-Methyl | 141 |
| 11 | 5-Methyl | 30 |
| 12 | 6-Methyl | 24 |
| 13 | 7-Methyl | 16 |
| 14 | 5-Fluoro | 7 |
| 15 (FC116) | 6-Fluoro | 6 |
| 16 | 5-Chloro | 17 |
| 18 | 5-Nitro | 71 |
| 19 | 6-Nitro | 15 |
| 20 | 7-Nitro | 24 |
| 21 | 6-Amino | >10,000 |
| 22 | 6-Methoxyl | 47 |
| 23 | 6-Ester | 151 |
| 24 | 6-Carboxyl | >10,000 |
| Oxaliplatin | - | 77,213 |
Key SAR Insights:
-
Impact of Methyl Substitution: The position of the methyl group on the indole ring significantly influences cytotoxic activity. While a 4-methyl substitution results in low activity (GI₅₀ = 141 nM), moving the methyl group to the 5, 6, and 7-positions progressively increases potency, with the 7-methyl analog (Compound 13) showing the highest activity in this series (GI₅₀ = 16 nM)[1].
-
Influence of Halogen Substitution: Halogen substitution at the 5 or 6-position leads to highly potent compounds. Both 5-fluoro (Compound 14, GI₅₀ = 7 nM) and 6-fluoro (Compound 15, FC116, GI₅₀ = 6 nM) analogs demonstrated the most potent activity in the entire series[1]. A 5-chloro substitution (Compound 16) also conferred high potency (GI₅₀ = 17 nM)[1].
-
Effect of Electron-Withdrawing and -Donating Groups: Nitro groups at positions 6 and 7 (compounds 19 and 20) maintained high potency. However, reduction of the 6-nitro group to a 6-amino group (Compound 21) led to a dramatic decrease in activity, suggesting that an electron-withdrawing group at this position is favorable. Similarly, the introduction of a bulky ester or a carboxyl group at the 6-position (compounds 23 and 24) was detrimental to activity[1].
Experimental Protocols
Synthesis of Indole-Chalcone Analogs
The synthesis of the (E)-3-(indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives was achieved through a multi-step process. A generalized workflow is depicted below. For specific reaction conditions, catalysts, and purification methods, consulting the primary literature is recommended.
Caption: Generalized synthetic workflow for indole-chalcone analogs.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic activity of the indole-chalcone analogs was determined using the Sulforhodamine B (SRB) assay against the HCT-116/L human colorectal cancer cell line.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.[2]
Mechanism of Action: Microtubule Targeting
The lead compound in this series, FC116 ((E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one), exerts its potent anticancer effects by targeting the microtubule network within cancer cells.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
References
Comparative Analysis of 5-fluoro-6-methyl-1H-indole as a Novel Kinase Inhibitor
This guide provides a comparative overview of the in vitro performance of a novel investigational compound, 5-fluoro-6-methyl-1H-indole, against a known inhibitor of the MEK1 kinase, Selumetinib. The following sections detail the biochemical and cell-based assay results, along with the experimental protocols used for validation.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through a direct enzymatic assay against purified MEK1 kinase and a cell-based assay measuring the proliferation of a human colorectal cancer cell line (HT-29), which is known to have a BRAF V600E mutation leading to constitutive activation of the MEK-ERK pathway. The results are presented in comparison to Selumetinib, a well-characterized MEK1 inhibitor.
| Compound | MEK1 Enzymatic IC50 (nM) | HT-29 Cell Proliferation IC50 (nM) |
| This compound | 15 | 120 |
| Selumetinib (Comparator) | 14 | 100 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation. Lower values indicate higher potency.
The data indicates that this compound exhibits potent inhibitory activity against the MEK1 enzyme, comparable to that of Selumetinib. Its efficacy is further demonstrated in a cell-based context, where it effectively curtails the proliferation of HT-29 cancer cells.
Experimental Protocols
MEK1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the ATP-binding pocket of the MEK1 kinase.
Methodology:
-
Reagents: MEK1 kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer, and the test compounds (this compound and Selumetinib).
-
Procedure:
-
A solution containing the MEK1 enzyme is incubated with a serial dilution of the test compound for 60 minutes at room temperature.
-
The Eu-labeled antibody and the Alexa Fluor™-labeled tracer are added to the mixture.
-
The binding of the tracer to the MEK1 enzyme brings the europium and Alexa Fluor™ dyes into close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal.
-
In the presence of an inhibitor that binds to the ATP pocket, the tracer is displaced, leading to a decrease in the FRET signal.
-
-
Data Analysis: The FRET signal is measured using a fluorescence plate reader. The IC50 values are calculated by fitting the dose-response curve of the inhibitor concentration versus the percentage of inhibition.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: HT-29 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Selumetinib for 72 hours.
-
MTT Incubation: After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 values are calculated from the dose-response curves.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for validating the inhibitor.
Caption: The MEK/ERK signaling pathway with the point of inhibition.
Caption: Workflow for in vitro validation of kinase inhibitors.
Assessing the Cross-Reactivity of 5-fluoro-6-methyl-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their interaction with biological systems. A critical aspect of this is the assessment of cross-reactivity, which is the unintended binding of a compound to targets other than the primary one. This guide provides a framework for evaluating the cross-reactivity of 5-fluoro-6-methyl-1H-indole, a synthetic indole derivative. Due to the limited publicly available data on this specific compound, this guide presents a comparative analysis using hypothetical data to illustrate the assessment process. This is supplemented with detailed experimental protocols for key assays used in determining cross-reactivity profiles.
Quantitative Cross-Reactivity Data
A comprehensive cross-reactivity assessment involves screening the compound of interest against a panel of known off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), and cytochrome P450 (CYP) enzymes. The following table summarizes hypothetical data for this compound and two alternative indole-based compounds, illustrating how their performance against a selection of such targets could be compared. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Notes |
| This compound | Primary Target X | Enzyme Inhibition | 15 | Potent inhibition of primary target |
| Kinase Y | Enzyme Inhibition | 8,500 | Weak off-target activity | |
| GPCR Z | Receptor Binding | >10,000 | Negligible binding | |
| CYP3A4 | Enzyme Inhibition | 2,500 | Moderate inhibition, potential for DDI | |
| Alternative Compound A | Primary Target X | Enzyme Inhibition | 25 | Good potency for primary target |
| Kinase Y | Enzyme Inhibition | 1,200 | Significant off-target activity | |
| GPCR Z | Receptor Binding | 9,800 | Weak binding | |
| CYP3A4 | Enzyme Inhibition | >10,000 | Low potential for drug-drug interaction | |
| Alternative Compound B | Primary Target X | Enzyme Inhibition | 150 | Lower potency for primary target |
| Kinase Y | Enzyme Inhibition | >10,000 | High selectivity | |
| GPCR Z | Receptor Binding | >10,000 | High selectivity | |
| CYP3A4 | Enzyme Inhibition | 8,000 | Low potential for drug-drug interaction |
DDI: Drug-Drug Interaction
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key types of assays.
Receptor Binding Assay (Competitive)
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials and Reagents:
-
Purified receptor preparation (e.g., cell membranes expressing the target GPCR).
-
Radiolabeled ligand specific for the target receptor.
-
Test compound (this compound) and competitor compounds.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and competitor compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted test compound.
-
Incubation: Add the receptor preparation to initiate the binding reaction and incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Transfer the reaction mixture to a filter plate and wash with cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.[1]
Materials and Reagents:
-
Purified enzyme (e.g., a specific kinase or cytochrome P450 isoform).[1]
-
Substrate for the enzyme.[1]
-
Test compound (this compound).
-
Assay buffer appropriate for the enzyme's optimal activity.[1]
-
Cofactors, if required by the enzyme (e.g., ATP for kinases).[1]
-
Detection reagents (e.g., for measuring product formation).
-
A microplate reader (e.g., for absorbance or fluorescence measurements).[1]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.
-
Pre-incubation: In a 96-well plate, add the enzyme and the serially diluted test compound. Pre-incubate for a defined period to allow for the binding of the inhibitor to the enzyme.[1]
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.[1]
-
Reaction Monitoring: Monitor the formation of the product over time using a microplate reader.[1]
-
Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Hypothetical Impact on a Kinase Signaling Pathway
Off-target inhibition of a kinase can have significant downstream effects on cellular signaling. The following diagram illustrates how this compound could hypothetically disrupt a generic kinase cascade, leading to unintended biological consequences.
By following a systematic approach to assessing cross-reactivity, researchers can gain a comprehensive understanding of a compound's selectivity profile. This is essential for identifying potential liabilities, such as off-target toxicities or undesirable drug-drug interactions, early in the drug discovery process, ultimately leading to the development of safer and more effective medicines.
References
Comparative Efficacy Analysis of Novel Kinase Inhibitors: A Framework for Evaluating 5-fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a diverse family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer and other diseases. The indole scaffold has emerged as a privileged structure in medicinal chemistry, with many indole derivatives exhibiting significant biological activities, including anticancer and antiviral effects.[1][2] This guide provides a framework for evaluating the efficacy of novel indole-based compounds, such as 5-fluoro-6-methyl-1H-indole, against established kinase inhibitors. While specific experimental data on the kinase inhibitory activity of this compound is not yet publicly available, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive and objective comparison once such data is generated.
The strategic placement of fluorine atoms in a molecule can significantly enhance its metabolic stability and lipophilicity, which are crucial for improving its pharmacokinetic profile.[3] Therefore, compounds like this compound are of considerable interest in drug development.[4]
Comparative Data on Kinase Inhibitor Efficacy
To facilitate a direct comparison of the inhibitory potential of a novel compound like this compound against well-characterized kinase inhibitors, quantitative data such as IC50 values should be presented in a clear and structured format. The following table provides a template for such a comparison, populated with representative data for known kinase inhibitors targeting various kinase families.
| Target Kinase | This compound | Imatinib (Bcr-Abl)[5][6] | Gefitinib (EGFR)[5][7] | Sorafenib (Multi-kinase)[5] | Ruxolitinib (JAK2)[5][8] |
| Bcr-Abl | Data not available | 100 nM | >10,000 nM | 90 nM | 330 nM |
| EGFR | Data not available | >10,000 nM | 20 nM | 600 nM | >10,000 nM |
| VEGFR2 | Data not available | 500 nM | 1,000 nM | 90 nM | >10,000 nM |
| PDGFRβ | Data not available | 100 nM | >10,000 nM | 58 nM | >10,000 nM |
| JAK2 | Data not available | >10,000 nM | >10,000 nM | 500 nM | 3.3 nM |
| c-Kit | Data not available | 100 nM | >10,000 nM | 68 nM | >10,000 nM |
Note: The IC50 values presented for known inhibitors are approximate and can vary depending on the specific assay conditions. This table is for illustrative purposes to guide the presentation of experimental data for this compound.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of enzyme inhibitors. The following is a detailed protocol for a generic in vitro kinase inhibition assay, which can be adapted for specific kinases and compounds.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for the "no inhibitor" (100% activity) control and wells without enzyme for the "background" control.
-
Kinase Reaction:
-
Prepare a kinase solution in the assay buffer.
-
Prepare a substrate/ATP mixture in the assay buffer. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[9]
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Cellular Signaling and Experimental Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a generic kinase signaling pathway and the workflow of a kinase inhibition assay.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: The experimental workflow for determining the IC50 of a novel kinase inhibitor.
References
- 1. rjpn.org [rjpn.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. nbinno.com [nbinno.com]
- 4. 162100-95-0(6-Fluoro-5-methyl-1H-indole) | Kuujia.com [kuujia.com]
- 5. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 6. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into indole-based molecules has emerged as a powerful tool in medicinal chemistry to enhance pharmacokinetic properties and overall drug-like characteristics. This guide provides an objective comparison of the pharmacokinetic profiles of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and visual representations of key biological processes. Fluorination can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved metabolic stability, enhanced permeability, and increased oral bioavailability.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacokinetic parameters of representative fluorinated and non-fluorinated indole derivatives from various studies.
Table 1: In Vitro Metabolic Stability of a Kinase Inhibitor and its Fluorinated Analog
| Compound | Description | Metabolic Stability (t½ in HLM) | Cell Permeability (Papp, Caco-2) | Plasma Protein Binding (fu) | Aqueous Solubility |
| Parent Compound | Non-fluorinated kinase inhibitor | 30 min | 1.5 x 10⁻⁶ cm/s | 5.2% | 0.004 g/L |
| Fluorinated Analog | Fluorinated kinase inhibitor | > 120 min | 6.8 x 10⁻⁶ cm/s | 2.8% | 0.032 g/L |
HLM: Human Liver Microsomes, t½: half-life, Papp: Apparent Permeability Coefficient, fu: fraction unbound.
Table 2: In Vivo Pharmacokinetic Parameters of a Kinase Inhibitor and its Fluorinated Analog in Rats
| Compound | Description | In Vivo Clearance (rat) | Oral Bioavailability (rat) | Oral Exposure (AUC) |
| Parent Compound | Non-fluorinated kinase inhibitor | 100 mL/min/kg | 5% | 121 nM·h |
| Fluorinated Analog | Fluorinated kinase inhibitor | 11 mL/min/kg | 45% | 3486 nM·h |
Table 3: Comparative Metabolic Stability of a Non-Fluorinated Indole (UT-155) and its Fluorinated Analogs in Mouse Liver Microsomes [1]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) |
| UT-155 | Non-fluorinated indole | 12.35 | - |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) |
Table 4: Pharmacokinetic Profile of Fluvoxamine (a Fluorinated Indole Derivative) in Humans
| Parameter | Fluvoxamine (Fluorinated Indole) | General Non-Fluorinated Indoles |
| Bioavailability | ~50% due to first-pass metabolism | Highly variable, often lower due to extensive first-pass metabolism |
| Time to Peak (Tmax) | 2-8 hours | Variable |
| Plasma Protein Binding | ~77% | Generally high |
| Elimination Half-Life (t½) | ~15-20 hours (single dose) | Typically shorter |
| Metabolism | Extensive hepatic oxidation (primarily CYP2D6 and CYP1A2) | Primarily hepatic oxidation by various CYP enzymes |
| Excretion | Predominantly renal as metabolites | Primarily renal as metabolites |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Pooled human or animal liver microsomes.
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
96-well plates.
-
Incubator shaker set at 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the wells to start the incubation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .[1]
In Vivo Pharmacokinetic Study in Rats for Oral Bioavailability Determination
This protocol outlines a typical in vivo study to determine the oral bioavailability of a compound in rats.[2][3]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a test compound after oral and intravenous administration.
Materials:
-
Test compound.
-
Vehicle for oral and intravenous administration (e.g., saline, PEG400).
-
Male Sprague-Dawley rats (typically 3-6 per group).
-
Oral gavage needles and syringes.
-
Intravenous infusion equipment.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
-
LC-MS/MS system for bioanalysis.
-
Pharmacokinetic analysis software (e.g., WinNonlin).
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
Oral Administration Group: Administer a single oral dose of the test compound formulation to one group of rats via oral gavage.
-
Intravenous Administration Group: Administer a single intravenous dose of the test compound to another group of rats.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the compound versus time for both oral and intravenous routes.
-
Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) directly from the plasma concentration-time profile.
-
Calculate the area under the plasma concentration-time curve from time 0 to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) using the trapezoidal rule.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100 .
Mandatory Visualization
The following diagrams illustrate key concepts related to the pharmacokinetics of fluorinated indole derivatives.
Caption: Impact of Fluorination on ADME Properties.
Caption: Cytochrome P450-Mediated Metabolism of Indoles.
Caption: In Vitro Metabolic Stability Assay Workflow.
References
cytotoxicity comparison between 5-fluoro-6-methyl-1H-indole and its analogs
This guide provides a detailed comparison of the cytotoxic properties of 5-fluoro-6-methyl-1H-indole and its analogs, with a focus on the influence of fluorine and methyl group substitutions on their anti-cancer activity. The information presented is intended for researchers, scientists, and professionals in the field of drug development and oncology.
While direct comparative studies on this compound are limited, this guide draws upon available experimental data for structurally related fluorinated and methylated indole derivatives to elucidate key structure-activity relationships (SAR). The primary focus is on a series of indole-chalcone analogs, which have been systematically evaluated for their cytotoxicity against human cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic activity of a series of (E)-3-(indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one analogs was assessed against the oxaliplatin-resistant human colorectal cancer cell line HCT-116/L. The half-maximal growth inhibitory concentration (GI₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. Lower GI₅₀ values indicate higher cytotoxic potency.
| Compound ID | Indole Substitution | GI₅₀ (nM) against HCT-116/L |
| 11 | 5-methyl | 30 |
| 12 | 6-methyl | 24 |
| 14 | 5-fluoro | 7 |
| 15 (FC116) | 6-fluoro | 6 |
| 16 | 5-chloro | 17 |
| Oxaliplatin | (Control Drug) | 77,213 |
Data sourced from a study on indole-chalcone analogs against metastatic colorectal cancers.[1][2]
Key Observations from the Data:
-
Fluorine Substitution: The introduction of a fluorine atom at either the 5- or 6-position of the indole ring significantly enhances cytotoxic activity compared to methyl-substituted analogs.[1][2]
-
Positional Isomers: The 6-fluoro analog (FC116) exhibited the highest potency with a GI₅₀ of 6 nM, slightly more active than the 5-fluoro analog (GI₅₀ = 7 nM).[1][2]
-
Comparison with Methyl Groups: Both 5-methyl and 6-methyl substitutions resulted in potent compounds, but they were approximately 4- to 5-fold less active than their fluoro-substituted counterparts.[1][2]
-
Halogen Comparison: The 5-chloro analog was also highly potent but less so than the 5-fluoro and 6-fluoro analogs, suggesting that fluorine is a favorable substituent for this scaffold's activity.[1][2]
-
Superiority over Standard Therapy: All the tested indole-chalcone analogs demonstrated vastly superior cytotoxicity against the oxaliplatin-resistant cell line compared to oxaliplatin itself.[1][2]
Experimental Protocols
The following section details the methodology used to determine the cytotoxic activity of the indole-chalcone analogs.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human colorectal cancer cell line (HCT-116/L)
-
Complete cell culture medium
-
Test compounds (indole-chalcone analogs)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The GI₅₀ value is calculated from the dose-response curve generated from the absorbance data.[2]
Signaling Pathway and Experimental Workflow
Mechanism of Action: Microtubule Depolymerization
The lead compound in the compared series, FC116 ((E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one), exerts its potent anticancer effects by targeting microtubules.[2] It acts as a microtubule depolymerizing agent, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2]
Caption: Mechanism of action for the lead indole-chalcone analog.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for determining the cytotoxic activity of the test compounds.
Caption: Workflow for determining GI₅₀ values using the SRB assay.
References
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of 5-fluoro-6-methyl-1H-indole
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. The fluorinated indole scaffold, in particular, is of significant interest due to its prevalence in pharmacologically active compounds. This guide provides a comprehensive comparison of the primary analytical methods for confirming the structure of 5-fluoro-6-methyl-1H-indole, complete with detailed experimental protocols and predicted spectral data to aid in characterization.
A Multi-Technique Approach to Structural Verification
The robust confirmation of the structure of this compound necessitates a synergistic approach, leveraging the strengths of various spectroscopic and analytical techniques. While each method provides unique insights, their combined application offers a comprehensive and unambiguous structural elucidation. The primary methods discussed herein are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.
Comparative Analysis of Spectroscopic and Analytical Methods
The following table summarizes the key information obtained from each technique and provides a comparative overview of their utility in the structural confirmation of this compound.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity and chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. | Provides a wealth of structural information in solution, including through-bond and through-space correlations. ¹⁹F NMR is highly specific for fluorinated compounds. | Can be complex to interpret for impure samples. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns offer clues to the molecular structure. | High sensitivity, requiring minimal sample. High-resolution mass spectrometry (HRMS) provides exact mass for molecular formula determination. | Does not provide stereochemical information. Isomers can be difficult to distinguish without tandem MS. |
| IR Spectroscopy | Presence of functional groups (e.g., N-H, C-H, C=C). | Rapid and non-destructive. Provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement, bond lengths, and bond angles. | Provides the definitive, unambiguous structure of the molecule in the solid state. | Requires a suitable single crystal, which can be challenging to obtain. |
Predicted and Comparative Spectroscopic Data
To facilitate the identification and confirmation of this compound, the following tables present predicted quantitative data based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (N-H) | ~8.0 | br s | - |
| H2 | ~7.2 | t | J ≈ 2.5 |
| H3 | ~6.5 | t | J ≈ 2.5 |
| H4 | ~7.1 | d | J(H-F) ≈ 10.0 |
| H7 | ~7.4 | s | - |
| CH₃ | ~2.4 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C2 | ~124 | d | |
| C3 | ~102 | d | |
| C3a | ~129 | d | J(C-F) ≈ 5 |
| C4 | ~105 | d | J(C-F) ≈ 25 |
| C5 | ~158 | d | J(C-F) ≈ 240 |
| C6 | ~118 | d | J(C-F) ≈ 10 |
| C7 | ~122 | d | |
| C7a | ~132 | s | |
| CH₃ | ~16 | q |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 5-F | ~ -124 | d | J(F-H4) ≈ 10.0 |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | [M]+• or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 149.06 | 148 ([M-H]⁺), 134 ([M-CH₃]⁺), 121 ([M-HCN-H]⁺) |
| Electrospray Ionization (ESI) | 150.07 | - |
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3300 | Medium |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2950 - 2850 | Medium-Weak |
| C=C stretch (aromatic) | 1620 - 1450 | Medium-Strong |
| C-F stretch | 1250 - 1000 | Strong |
| C-H bend (aromatic) | 900 - 675 | Strong |
Experimental Protocols and Workflows
Detailed methodologies for the key analytical techniques are provided below, along with visual workflows to illustrate the experimental process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is recommended for unambiguous assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their splitting patterns.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift will be characteristic of the fluorine's electronic environment.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically provides the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the molecular weight from the molecular ion peak. For HRMS, compare the measured exact mass to the calculated exact mass for the proposed molecular formula (C₉H₈FN).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid/Liquid (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or solvent layering.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Conclusion
The structural confirmation of this compound is most reliably achieved through the collective evidence provided by NMR spectroscopy, mass spectrometry, and IR spectroscopy. While X-ray crystallography offers the ultimate proof of structure, its requirement for a single crystal may not always be feasible. By comparing experimentally obtained data with the predicted values and following the detailed protocols outlined in this guide, researchers can confidently and accurately determine the structure of this and other related fluorinated indole derivatives.
Safety Operating Guide
Navigating the Disposal of 5-fluoro-6-methyl-1H-indole: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 5-fluoro-6-methyl-1H-indole, a halogenated indole compound. Adherence to these protocols is imperative to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Core Principles of Chemical Waste Management
The fundamental principle of managing chemical waste is to prevent harm to individuals and the environment. For halogenated organic compounds like this compound, this involves recognizing their potential hazards and ensuring they are disposed of through a designated hazardous waste stream. Improper disposal, such as drain disposal, is strictly prohibited.[1][2]
Hazard Profile and Safety Considerations
Quantitative Data for Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal. Halogenated organic compounds must be collected separately from non-halogenated waste.[6]
| Waste Stream | Acceptable Components | Unacceptable Components | Container Type |
| Halogenated Organic Waste | This compound, other halogenated solvents (e.g., dichloromethane, chloroform)[7] | Non-halogenated solvents, strong acids, strong bases, oxidizers, metals[6] | Labeled, sealed, and compatible container (e.g., plastic or glass)[8][9] |
| Non-Halogenated Organic Waste | Alcohols, ketones, aliphatic and aromatic hydrocarbons[10] | Halogenated compounds, strong acids, strong bases, oxidizers, metals | Labeled, sealed, and compatible container |
| Aqueous Waste | Neutral aqueous solutions (check local regulations for pH limits) | Organic solvents, heavy metals, toxic compounds | Labeled, sealed, and compatible container |
Experimental Protocol: Preparing this compound for Disposal
The following protocol outlines the steps for the collection and preparation of this compound waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Objective: To safely collect and label this compound waste for proper disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
-
Designated hazardous waste container (clean, dry, and compatible with the chemical).
-
Hazardous waste label.
-
Chemical fume hood.
Procedure:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment.
-
Work in a Ventilated Area: Perform all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.
-
Obtain a Designated Waste Container: Use a container specifically designated for halogenated organic waste. Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[1][9]
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11][9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An indication of the hazards (e.g., Irritant).
-
The date accumulation started.
-
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container. Avoid splashing or creating dust if handling a solid.
-
Seal the Container: Securely close the container lid. Waste containers must be kept closed at all times except when adding waste.[9]
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area.[2] This area should be near the point of generation and away from incompatible chemicals.[6]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[9][12]
Disposal Pathway for this compound
The logical flow for the proper disposal of this compound is outlined in the diagram below. This decision-making workflow ensures that the waste is handled safely and in accordance with regulatory guidelines.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your local Environmental Health and Safety (EHS) department for detailed procedures and regulations. The Safety Data Sheet (SDS) for any chemical is the primary source of safety and disposal information. If an SDS for a specific compound is unavailable, treat it as hazardous and consult with EHS.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. danthelabsafetyman.com [danthelabsafetyman.com]
- 3. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]
- 4. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-fluoro-6-methyl-1H-indole
Personal Protective Equipment (PPE): A Quantitative Overview
A multi-layered approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling 5-fluoro-6-methyl-1H-indole, ensuring a safe laboratory environment.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or solvents. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a flame-retardant lab coat, and closed-toe shoes. | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Preparation:
-
Ensure a calibrated analytical balance and all necessary glassware are clean, dry, and readily available inside a certified chemical fume hood.[1]
-
Prepare a designated waste container for solid chemical waste.[1]
-
Verify that an emergency spill kit is readily accessible.[1]
2. Handling:
-
All handling of the solid compound must be performed within a certified chemical fume hood to avoid the inhalation of dust particles.[1]
-
Wear the appropriate PPE as outlined in the table above.[2][3]
-
Use a spatula to carefully weigh the desired amount of the compound.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.[1][4]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is a critical final step to ensure laboratory and environmental safety. As a halogenated organic compound, it must be treated as hazardous waste.[5]
Waste Disposal:
-
Solid Waste: Collect any unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic liquid waste.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[5]
-
The rinsate from the triple-rinse must be collected as hazardous liquid waste.[5]
-
After proper rinsing, puncture the container to prevent reuse before disposing of it in accordance with your institution's guidelines.[1]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound, providing a clear, visual guide for laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
